Rezivertinib analogue 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H33N7O2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H33N7O2/c1-18(35)29-22-15-23(26(36-6)16-25(22)33(4)14-13-32(2)3)31-27-28-12-11-21(30-27)20-17-34(5)24-10-8-7-9-19(20)24/h7-12,15-17H,13-14H2,1-6H3,(H,29,35)(H,28,30,31) |
InChI 键 |
FZPRMSLRRIEUNO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C |
产品来源 |
United States |
Foundational & Exploratory
Synthesis and Isolation of Rezivertinib Analogue 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. As with any pharmaceutical agent, the synthesis and purification processes are critical to ensure the final product's safety and efficacy. During the synthesis of related compounds, such as osimertinib (B560133), various process impurities can arise. This technical guide focuses on "Rezivertinib analogue 1," an identified process impurity of osimertinib mesylate. Understanding the formation, isolation, and characterization of such analogues is paramount for quality control and regulatory compliance in drug manufacturing.
This compound is not typically a target molecule for synthesis but rather an impurity that requires careful monitoring and control. This guide provides a comprehensive overview of the likely synthetic pathway leading to its formation, detailed protocols for its isolation and characterization, and relevant quantitative data.
Mechanism of Action of Rezivertinib
Rezivertinib selectively and irreversibly inhibits mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways, primarily the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.
Signaling Pathway of Rezivertinib Inhibition
Caption: EGFR signaling pathway inhibited by Rezivertinib.
Synthesis of this compound (as an Osimertinib Impurity)
The synthesis of this compound is intrinsically linked to the synthesis of osimertinib, where it is formed as a process-related impurity. The formation of such impurities can occur due to side reactions, incomplete reactions, or the presence of reactive intermediates. The core structure of these molecules is a pyrimidine (B1678525) ring, a common scaffold for EGFR inhibitors.
General Synthetic Approach for Pyrimidine-Based EGFR Inhibitors
The synthesis of pyrimidine derivatives, the core of Rezivertinib and its analogues, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative.[2][3][4] Modifications to this general strategy allow for the introduction of various substituents required for potent EGFR inhibition.
Postulated Formation of this compound
Detailed synthetic routes for osimertinib are proprietary; however, based on published patents and literature, a plausible multi-step synthesis can be outlined. A key step in the synthesis of osimertinib involves the coupling of a substituted pyrimidine core with a substituted aniline. "this compound" is likely formed from a side reaction during this process or from a starting material impurity.
Experimental Protocols
The following protocols are based on general procedures for the synthesis of pyrimidine derivatives and the purification of pharmaceutical impurities.
Protocol 1: Synthesis of a Key Pyrimidine Intermediate
This protocol describes a general method for synthesizing a 2-amino-4-(substituted)-pyrimidine, a common intermediate in the synthesis of EGFR inhibitors.
-
Reaction Setup: A solution of a substituted chalcone (B49325) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in isopropanol (B130326) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Sodium isopropoxide (2 equivalents) is added portion-wise to the stirred solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford the desired pyrimidine intermediate.
Protocol 2: Isolation and Purification of this compound
The isolation of a specific impurity from a complex reaction mixture requires robust chromatographic techniques.
-
Initial Separation: The crude reaction mixture from the final step of the osimertinib synthesis is subjected to flash column chromatography on silica gel. A solvent system is chosen based on TLC analysis to achieve initial separation of the major components.
-
Preparative HPLC: Fractions containing the desired impurity (as identified by LC-MS analysis) are pooled and concentrated. The resulting material is then subjected to preparative high-performance liquid chromatography (HPLC) for fine purification.
-
Column: A suitable reversed-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) is typically employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compounds.
-
-
Fraction Collection and Analysis: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is assessed by analytical HPLC.
-
Lyophilization: The pure fractions are combined, and the solvent is removed by lyophilization to yield the isolated this compound as a solid.
Data Presentation
Table 1: Physicochemical and Analytical Data for Rezivertinib
| Property | Value | Reference |
| Molecular Formula | C27H30N6O3 | [5] |
| Molecular Weight | 486.6 g/mol | [5] |
| Exact Mass | 486.23793884 Da | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [6] |
Note: Specific data for this compound is not publicly available and would require experimental determination.
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Information |
| LC-MS | Purity assessment and molecular weight determination | Retention time, purity (%), and mass-to-charge ratio (m/z) |
| High-Resolution MS | Accurate mass determination and elemental composition | Precise mass to confirm the molecular formula |
| 1H NMR | Structural elucidation | Chemical shifts, integration, and coupling constants of protons |
| 13C NMR | Structural elucidation | Chemical shifts of carbon atoms |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis | Correlation between protons and carbons to confirm connectivity |
| FTIR | Functional group identification | Presence of key functional groups (e.g., C=O, N-H, C=C) |
Visualization of Experimental Workflow
Synthesis and Isolation Workflow
Caption: General workflow for the synthesis and isolation of an impurity.
Conclusion
The synthesis and isolation of this compound are critical aspects of quality control in the manufacturing of pyrimidine-based EGFR inhibitors like osimertinib. While not a desired product, a thorough understanding of its formation and methods for its isolation and characterization are essential for ensuring the purity, safety, and regulatory compliance of the final active pharmaceutical ingredient. The protocols and workflows outlined in this guide provide a foundational framework for researchers and professionals in the field of drug development to address the challenges associated with process impurities. Further research to elucidate the precise conditions that favor the formation of this analogue can lead to improved synthetic routes with higher purity and yield of the target molecule.
References
- 1. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Targets of Rezivertinib Analogue 1: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive framework for the biological target identification and validation of Rezivertinib analogue 1, a compound identified as a process impurity of osimertinib (B560133) mesylate.[1][2] Given its structural relationship to Rezivertinib, a potent third-generation epidermal growth factor receptor (EGFR) inhibitor, this guide outlines a strategic approach for researchers and scientists in the field of drug development to elucidate its mechanism of action and potential therapeutic applications. Rezivertinib is known to target both EGFR-sensitizing mutations and the T790M resistance mutation, with high selectivity over wild-type EGFR.[3][4][5][6]
Introduction to Rezivertinib and its Analogue
Rezivertinib is an orally active, irreversible third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[5][7][8] It covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways crucial for tumor cell proliferation and survival.[4][6] this compound, being structurally related, warrants a thorough investigation to determine its own biological targets and pharmacological profile.
Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following table summarizes the known activity of Rezivertinib against various EGFR mutant cell lines, which serves as a benchmark for the proposed target identification studies.
| Compound | Cell Line | EGFR Mutation | GI50 (nM) |
| Rezivertinib | PC9 | del19 | 13.3[5] |
| Rezivertinib | HCC827 | L858R | 6.8[5] |
| Rezivertinib | NCI-H1975 | del19/T790M | 22[5] |
| Rezivertinib | A431 | Wild-Type | > 1000[5] |
Proposed Experimental Workflow for Target Identification
The following diagram illustrates a comprehensive workflow for the biological target identification and validation of this compound.
Caption: A logical workflow for identifying and validating the biological targets of a novel kinase inhibitor.
Detailed Experimental Protocols
A multi-pronged approach is recommended to robustly identify and validate the biological targets of this compound.
In Vitro Kinase Profiling
-
Objective: To determine the selectivity of this compound across a broad range of human kinases.
-
Methodology: A radiometric kinase assay, such as the HotSpot assay, can be employed.[9]
-
Prepare a dilution series of this compound.
-
In a multi-well plate, incubate each kinase from a diverse panel with a specific peptide or protein substrate and [γ-³³P]ATP.
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Allow the kinase reaction to proceed for a defined period.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each kinase at different concentrations of the analogue and determine the IC₅₀ values.
-
Cell-Based Phenotypic Screening
-
Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines with known driver mutations.
-
Methodology: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) can be utilized.[10][11]
-
Seed various cancer cell lines (including those with EGFR mutations and wild-type EGFR) in 96- or 384-well plates.
-
After cell attachment, treat the cells with a range of concentrations of this compound.
-
Incubate for a period of 72 hours.
-
Add the cell viability reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each cell line.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its target protein(s) in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Binding of the analogue will stabilize the target protein, resulting in a higher melting temperature compared to the control.
-
Affinity Purification-Mass Spectrometry (AP-MS)
-
Objective: To identify the direct binding partners of this compound in an unbiased manner.
-
Methodology:
-
Synthesize a derivative of this compound with a linker for immobilization on beads.
-
Incubate the immobilized analogue with cell lysates.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
EGFR Signaling Pathways
Understanding the key signaling pathways downstream of EGFR is crucial for interpreting the functional consequences of target engagement by this compound. The following diagrams illustrate the major EGFR signaling cascades.
Caption: The Ras-Raf-MEK-ERK (MAPK) signaling pathway downstream of EGFR activation.[10][12]
Caption: The PI3K-Akt-mTOR signaling pathway promoting cell survival downstream of EGFR.[10][13]
Conclusion
This technical guide provides a robust framework for the systematic identification and validation of the biological targets of this compound. By employing a combination of in vitro, cellular, and proteomic approaches, researchers can elucidate the mechanism of action of this compound, assess its selectivity profile, and determine its potential as a therapeutic agent. The detailed protocols and pathway diagrams serve as a valuable resource for drug development professionals embarking on the characterization of novel kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
In-Depth Technical Guide: Rezivertinib and its Analogue 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its associated analogue 1. This document details their chemical properties, biological activities, and the experimental methodologies used for their characterization.
Core Compound Identification
A critical aspect of drug development and research is the precise identification of chemical entities. The Chemical Abstracts Service (CAS) number and molecular formula for Rezivertinib and its analogue 1 are fundamental for regulatory, manufacturing, and research purposes.
| Compound | CAS Number | Molecular Formula |
| Rezivertinib | 1835667-12-3[1][2][3] | C27H30N6O3[1][2] |
| Rezivertinib analogue 1 | 2227103-37-7[4][5][6][7][8] | C27H33N7O[8] |
This compound has been identified as a process impurity of osimertinib (B560133) mesylate.[4]
Quantitative Biological Activity of Rezivertinib
Rezivertinib has demonstrated potent and selective inhibitory activity against EGFR mutations, particularly the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR TKIs. The following table summarizes key quantitative data from preclinical and clinical studies.
| Parameter | Value | Cell Line/Study Population | Reference |
| IC50 (EGFR T790M/L858R) | ~1–10 nM | Preclinical | [3] |
| IC50 (H1975 cell line) | ~8 nM | Preclinical | [3] |
| GI50 (PC9, del19) | 13.3 nM | Preclinical | |
| GI50 (HCC827, L858R) | 6.8 nM | Preclinical | |
| GI50 (NCI-H1975, del19/T790M) | 22 nM | Preclinical | |
| GI50 (A431, EGFR WT) | > 1000 nM | Preclinical | |
| Objective Response Rate (ORR) | 59.3% | Patients with EGFR T790M-mutated advanced NSCLC | [9] |
| Median Progression-Free Survival (PFS) | 9.7 months | Patients with EGFR T790M-mutated advanced NSCLC | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the evaluation of Rezivertinib and similar EGFR inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of EGFR.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR enzymes (Wild-Type, L858R, T790M)
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compound serially diluted in 50% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of monitoring fluorescence
Procedure:
-
Prepare a 10X stock solution of the EGFR enzyme in the kinase reaction buffer.
-
Prepare a 1.13X stock solution of ATP and the peptide substrate in the same buffer.
-
Add 5 µL of the 10X kinase solution to each well of the 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO control to the respective wells and pre-incubate.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Monitor the reaction kinetics by measuring fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485 for Y12-Sox) at regular intervals.
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[10]
Cellular Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, PC-9)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound serially diluted in cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[11][12]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., NCI-H1975)
-
Test compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups, typically daily via oral gavage.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.[13]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the drug development process.
Caption: EGFR Signaling Pathway and Inhibition by Rezivertinib.
Caption: General Workflow for EGFR Inhibitor Drug Development.
References
- 1. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Preliminary Cytotoxicity Screening of Rezivertinib Analogue 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Rezivertinib analogue 1, a compound of interest in the study of non-small cell lung cancer. This document outlines the core methodologies, presents illustrative data, and details the underlying molecular pathways relevant to its mechanism of action as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.
Introduction
Rezivertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[1][2][3] this compound is a related compound, identified as a process impurity of osimertinib (B560133) mesylate, and is under investigation for its potential role in cancer research.[4]
The preliminary assessment of any new compound with therapeutic potential requires a robust evaluation of its cytotoxic effects on relevant cancer cell lines. This guide details a standard approach for such a screening, using methodologies and data presentation formats applicable to the study of Rezivertinib and its analogues.
Mechanism of Action: EGFR Signaling Pathway
Rezivertinib and its analogues are designed to inhibit the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell growth in cancers like non-small cell lung cancer (NSCLC).[1] Third-generation inhibitors like Rezivertinib are designed to selectively bind to the ATP-binding site of mutant EGFR, blocking the downstream signaling cascades crucial for tumor growth, such as the PI3K-AKT-mTOR and Ras-Raf-MEK-ERK pathways.[1]
Below is a diagram illustrating the EGFR signaling cascade and the point of inhibition for TKIs like Rezivertinib.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell proliferation or viability by 50%. These values are determined by treating cancer cell lines with a range of drug concentrations and measuring the cellular response.
The following table summarizes the reported GI50 values for Rezivertinib against several NSCLC cell lines and includes hypothetical, illustrative data for this compound for comparative purposes.
| Compound | Cell Line | EGFR Mutation Status | GI50 (nM) |
| Rezivertinib | PC9 | del19 | 13.3[1][5] |
| HCC827 | L858R | 6.8[1][5] | |
| NCI-H1975 | L858R / T790M | 22.0[1][5] | |
| A431 | Wild-Type | > 1000[1][5] | |
| This compound * | PC9 | del19 | 18.5 |
| HCC827 | L858R | 9.2 | |
| NCI-H1975 | L858R / T790M | 35.1 | |
| A431 | Wild-Type | > 1000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. No public data is currently available.
Experimental Protocols
A standard method for assessing cell viability in response to a test compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Viability Screening via MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on NSCLC cell lines and calculate the GI50 values.
Materials:
-
NSCLC cell lines (e.g., PC9, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant and low (<0.1%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Drug Incubation: Incubate the plates for 72 hours under the same conditions as step 2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the GI50 value.
-
Conclusion
This guide outlines a foundational approach for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized methodologies such as the MTT assay and utilizing clear data presentation formats, researchers can effectively assess the compound's potential as an anti-cancer agent. The provided protocols and diagrams serve as a robust starting point for further investigation into the biological activity and therapeutic promise of novel EGFR inhibitors.
References
Rezivertinib: A Technical Overview of a Third-Generation EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezivertinib (B610453), also known as BPI-7711, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][4][5] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes certain dose-limiting toxicities associated with non-selective inhibitors.[5] This technical guide provides an overview of the available data on the solubility and stability of Rezivertinib, general experimental protocols for these assessments, and the key signaling pathway it modulates.
It is important to note that while this document aims to be a comprehensive resource, specific data for a designated "Rezivertinib analogue 1" is not publicly available. The information presented herein pertains to Rezivertinib.
Solubility Data
Rezivertinib is characterized by its poor aqueous solubility.[1] The available quantitative and qualitative solubility data for Rezivertinib is summarized in the table below.
| Solvent | Solubility | Concentration (if specified) | Notes |
| Water | Insoluble | - | |
| DMSO | Soluble | 10 mM | [6] |
| DMSO | Soluble | 24 mg/mL (49.32 mM) | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |
| DMSO | Soluble | 100 mg/mL (205.52 mM) | Sonication is recommended. |
| Ethanol | Soluble | 3 mg/mL | [1] |
Stability Data
Specific stability data for Rezivertinib under various conditions (e.g., pH, temperature, light) is not extensively detailed in publicly accessible sources. However, general recommendations for the storage of Rezivertinib solutions provide some insight into its stability:
| Storage Condition | Duration |
| -80°C | 6 months (in solvent) |
| -20°C | 1 month (in solvent) |
| -20°C | 3 years (as powder) |
It is standard practice in drug development to conduct comprehensive stability studies following guidelines from regulatory bodies like the FDA. These studies typically assess stability under various stress conditions to determine the drug's shelf-life and appropriate storage conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the solubility and stability of pharmaceutical compounds like Rezivertinib.
Thermodynamic Solubility Assessment: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Preparation: An excess amount of the pure, solid compound is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the dissolved solute from any remaining solid particles.
-
Analysis: The concentration of the compound in the filtered supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]
-
Reporting: The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).
Dissolution Rate Determination
Dissolution testing is crucial for predicting a drug's in-vivo behavior and ensuring lot-to-lot quality.[9]
Objective: To measure the rate at which a solid drug substance dissolves in a given medium.
Methodology (using a rotating disk apparatus):
-
Disk Preparation: A compact of the drug substance with a known surface area is prepared.
-
Apparatus Setup: The disk is mounted in a holder and submerged in a dissolution medium of known volume and temperature within a dissolution vessel.
-
Rotation and Sampling: The disk is rotated at a constant speed, and samples of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the dissolved drug in each sample is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: The dissolution rate is calculated from the change in concentration over time and the known surface area of the disk.
Stability Indicating Method Development
Objective: To develop an analytical method capable of separating the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.
Methodology:
-
Stress Conditions: The drug substance is subjected to various stress conditions, including heat, humidity, light (photostability), and different pH solutions (acidic, basic, and neutral).
-
Method Development: An analytical method, typically HPLC, is developed to achieve baseline separation between the parent drug peak and the peaks of any degradation products formed under the stress conditions.
-
Method Validation: The developed method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying the drug in the presence of its degradants.
-
Stability Study: The validated method is then used to analyze samples of the drug substance that have been stored under various long-term and accelerated stability conditions to determine the rate of degradation and establish a shelf-life.
Signaling Pathway
Rezivertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers.[4] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth.[4] Rezivertinib is designed to block the kinase activity of mutant EGFR, thereby inhibiting downstream signaling cascades.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 5. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. probechem.com [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Rezivertinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Rezivertinib Analogue 1, a putative third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rezivertinib and its analogues are designed to target EGFR activating mutations, including the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[1][2][3][4] The following protocols describe methodologies for assessing the compound's inhibitory activity on EGFR kinase, its effect on cancer cell viability, and its impact on downstream signaling pathways.
EGFR Signaling Pathway
Rezivertinib acts as a tyrosine kinase inhibitor by targeting the epidermal growth factor receptor (EGFR).[1][2] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.[1] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth.[1] Rezivertinib and its analogues are designed to inhibit the kinase activity of mutant EGFR, thereby blocking these oncogenic signals.[1][3]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of Rezivertinib against various EGFR mutant cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
| Cell Line | EGFR Mutation | GI50 (nM) |
| PC-9 | del19 | 13.3 |
| HCC827 | L858R | 6.8 |
| NCI-H1975 | L858R / T790M | 22 |
| A431 | Wild-Type (WT) | >1000 |
| Data sourced from MedChemExpress.[4] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinase activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable format.
Workflow for Kinase Inhibition Assay
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Materials:
-
Recombinant human EGFR (wild-type and mutant, e.g., L858R/T790M)
-
Poly-GT or other suitable substrate
-
ATP
-
Kinase buffer
-
TR-FRET detection reagents (e.g., LanthaScreen®)
-
This compound
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
Reaction Setup: Add the diluted compound, EGFR enzyme, and substrate to the wells of a 384-well plate.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at the Km for the specific EGFR variant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA. Add the TR-FRET detection antibody.
-
Data Acquisition: After a 30-minute incubation with the detection antibody, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This protocol describes the use of a resazurin-based assay to measure the anti-proliferative effect of this compound on NSCLC cell lines.
Workflow for Cell Viability Assay
Caption: Workflow for the cell viability assay.
Materials:
-
NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975, A431)
-
Complete cell culture medium
-
This compound
-
Resazurin-based cell viability reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell growth (GI50) by plotting the percentage of cell viability against the log concentration of the compound.
Western Blotting
This protocol is for analyzing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Workflow for Western Blotting
Caption: Workflow for the western blotting analysis.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time, then lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of target proteins relative to total protein levels and the loading control.
References
Application Note: Cell-Based Assays for Evaluating the Activity of Rezivertinib Analogue 1
Audience: Researchers, scientists, and drug development professionals.
Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Rezivertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to be highly selective for both common EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[2][3][4][5] This application note provides detailed protocols for a series of cell-based assays to characterize the biological activity of Rezivertinib analogue 1, a compound structurally related to Rezivertinib, to determine its efficacy as a potential EGFR inhibitor.
Mechanism of Action: EGFR Signaling Pathway Upon binding to ligands like EGF, EGFR forms dimers, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6][7] This creates docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][6] this compound is hypothesized to function by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2]
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Cell Viability and Proliferation Assay
Principle: This assay quantifies the effect of this compound on the proliferation of cancer cell lines. A luminescence-based assay, such as CellTiter-Glo®, measures ATP levels, which correlate with the number of metabolically active, viable cells.[1][8] By treating EGFR-dependent cancer cells with serial dilutions of the compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[1]
Recommended Cell Lines:
-
NCI-H1975: NSCLC line with L858R and T790M resistance mutations.[4]
-
PC-9: NSCLC line with an EGFR exon 19 deletion.[4]
-
HCC827: NSCLC line with an EGFR L858R mutation.[4]
-
A431: Epidermoid carcinoma line with wild-type EGFR overexpression, to assess selectivity.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium.
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Data Presentation:
Table 1: Example IC50 Values for this compound
| Cell Line | EGFR Mutation Status | IC50 (nM) |
|---|---|---|
| PC-9 | del19 | e.g., 15 |
| HCC827 | L858R | e.g., 8 |
| NCI-H1975 | L858R / T790M | e.g., 25 |
| A431 | Wild-Type (WT) | e.g., >1000 |
Inhibition of EGFR Phosphorylation by Western Blot
Principle: To confirm that this compound directly targets EGFR kinase activity, a Western blot is performed to measure the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.[9] A reduction in the p-EGFR signal in compound-treated cells indicates successful inhibition of the receptor's autophosphorylation.[10]
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with EGF (50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[9]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run to separate proteins by size.[9]
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific binding.[11]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]
-
Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
Data Presentation:
Table 2: Densitometry Analysis of EGFR Phosphorylation
| Treatment Concentration (nM) | Relative p-EGFR / Total EGFR Ratio | % Inhibition |
|---|---|---|
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | e.g., 0.65 | e.g., 35% |
| 100 | e.g., 0.15 | e.g., 85% |
| 1000 | e.g., 0.05 | e.g., 95% |
Apoptosis Induction Assay
Principle: Effective anti-cancer drugs often kill tumor cells by inducing apoptosis (programmed cell death).[12][13] This assay uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 1x and 5x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Data Presentation:
Table 3: Quantification of Apoptosis by Flow Cytometry
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | e.g., 95% | e.g., 3% | e.g., 2% |
| This compound (1x IC50) | e.g., 60% | e.g., 25% | e.g., 15% |
| this compound (5x IC50) | e.g., 20% | e.g., 45% | e.g., 35% |
Summary and Interpretation The combination of these three assays provides a comprehensive profile of this compound's activity. A potent and selective compound is expected to show low nanomolar IC50 values against EGFR-mutant cell lines but significantly higher values against wild-type cells. This anti-proliferative activity should be confirmed by a dose-dependent reduction in EGFR phosphorylation. Finally, the apoptosis assay will clarify whether the observed growth inhibition is due to the induction of programmed cell death, a hallmark of an effective targeted cancer therapy.[13]
Caption: Logical flow from target inhibition to cellular outcomes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]
- 6. ClinPGx [clinpgx.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 14. 凋亡分析检测 [sigmaaldrich.com]
Application Notes and Protocols for Studying EGFR T790M Resistance Using Rezivertinib Analogue 1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of resistance to first- and second-generation EGFR TKIs is the acquisition of a secondary mutation in the EGFR gene, T790M.[1][2][3] Third-generation EGFR TKIs have been developed to overcome this resistance mechanism by specifically targeting EGFR mutants harboring the T790M mutation while sparing wild-type EGFR.[4][5][6]
Rezivertinib analogue 1 is a research compound identified as a process impurity of osimertinib (B560133) mesylate.[4][7][8][9] While specific biological data for this compound is not extensively available in the public domain, its association with a potent third-generation EGFR inhibitor suggests its utility as a tool for studying EGFR T790M-mediated resistance. Rezivertinib, a structurally related third-generation EGFR TKI, has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC.[10][11][12][13][14][15][16][17]
These application notes provide a comprehensive set of protocols for researchers to evaluate the potential of this compound, or similar compounds, in the context of EGFR T790M resistance. The methodologies described herein cover biochemical and cellular assays, as well as in vivo models, to facilitate a thorough investigation of its mechanism of action and anti-cancer efficacy.
Disclaimer: The following protocols are representative examples for the characterization of third-generation EGFR inhibitors against the T790M mutation. Due to the limited publicly available data on this compound, these protocols should be adapted and optimized by the end-user for their specific experimental needs.
Data Presentation
Table 1: Representative Biochemical Activity of a Third-Generation EGFR Inhibitor
| Target Enzyme | IC₅₀ (nM) |
| EGFR (L858R/T790M) | 1 - 10 |
| EGFR (exon 19 del/T790M) | 1 - 15 |
| EGFR (L858R) | 10 - 50 |
| EGFR (exon 19 del) | 5 - 40 |
| Wild-Type EGFR | >500 |
Note: The IC₅₀ values presented are hypothetical and representative for a potent and selective third-generation EGFR inhibitor. Actual values for this compound would need to be determined experimentally.
Table 2: Representative Cellular Activity of a Third-Generation EGFR Inhibitor
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| NCI-H1975 | L858R/T790M | 10 - 100 |
| PC-9 (T790M engineered) | exon 19 del/T790M | 15 - 120 |
| HCC827 | exon 19 del | 20 - 150 |
| A549 | Wild-Type | >1000 |
Note: The GI₅₀ values are representative and indicate the concentration required to inhibit cell growth by 50%. These values should be experimentally determined for this compound.
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of wild-type and mutant EGFR kinases.
Principle: An in vitro kinase assay measures the phosphorylation of a substrate by a purified EGFR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using an ATP-to-light signal conversion method.
Materials:
-
Recombinant human EGFR (Wild-Type, L858R, L858R/T790M, exon 19 del/T790M)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[18]
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.[19]
-
Add 50 nL of the this compound dilutions or DMSO (vehicle control) to the wells.[19]
-
Incubate for 30 minutes at room temperature to allow for compound binding.[19]
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.[19]
-
Incubate for 1 hour at room temperature.[19]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay
Objective: To evaluate the effect of this compound on the growth of NSCLC cell lines with different EGFR mutation statuses.
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A common method involves using a reagent that is converted into a fluorescent or luminescent product by metabolically active cells.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 [L858R/T790M], PC-9 [exon 19 del], A549 [WT])
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Opaque-walled 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.
Western Blot Analysis of EGFR Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, the activation state of signaling pathways can be determined.
Materials:
-
NSCLC cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or DMSO for 2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of EGFR T790M-driven NSCLC.
Principle: Human NSCLC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
-
NCI-H1975 cells (or other suitable EGFR T790M-positive cell line)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Inject NCI-H1975 cells subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[19]
-
Administer this compound or vehicle control daily by oral gavage.[19]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.[19]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Visualization of Signaling Pathways and Workflows
EGFR Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, CAS [[2227103-37-7]] | BIOZOL [biozol.de]
- 10. benchchem.com [benchchem.com]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Quantification of Rezivertinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantification of Rezivertinib analogue 1, a known process impurity of the tyrosine kinase inhibitor, osimertinib. Given the absence of a specific, validated public method for this analogue, this document presents a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol. This protocol is based on established methods for the quantification of Rezivertinib and other structurally related tyrosine kinase inhibitors (TKIs) in biological matrices.
Introduction to Rezivertinib and its Significance
Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to selectively target both the initial EGFR sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][2][3][4] By inhibiting the kinase activity of these mutated EGFRs, Rezivertinib blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the apoptosis of cancer cells.[1] The accurate quantification of Rezivertinib and its analogues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality and safety of the drug product.
Rezivertinib Signaling Pathway
Rezivertinib targets mutated Epidermal Growth Factor Receptors (EGFR), preventing their autophosphorylation and subsequent activation of downstream pro-survival signaling cascades. This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.
Experimental Workflow for Quantification
The quantification of this compound in a biological matrix, such as human plasma, typically involves sample preparation to isolate the analyte from interfering substances, followed by instrumental analysis using LC-MS/MS. The general workflow is depicted below.
Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of TKIs in biological matrices due to its high sensitivity, selectivity, and robustness.[6][7][8] The following protocol is a representative method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting small molecules like TKIs from plasma samples.
-
To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analogue of Rezivertinib or another TKI like osimertinib-d3).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
2. Chromatographic Conditions
The following table outlines a representative set of chromatographic conditions.
| Parameter | Recommended Conditions |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient Elution | A gradient program should be optimized to ensure sufficient separation of the analyte from matrix components. |
| Column Temperature | 40°C. |
| Injection Volume | 5-10 µL. |
3. Mass Spectrometric Conditions
The following table provides representative mass spectrometric conditions.
| Parameter | Recommended Conditions |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For Rezivertinib (MW: 486.57 g/mol ), a potential transition could be investigated. |
| Ion Source Temperature | 500°C. |
| Ion Spray Voltage | 4500 V. |
| Gas Settings | Nebulizer, heater, and curtain gas pressures should be optimized for the specific instrument. |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. |
| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements. | Within-run and between-run precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ).[9] |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
Quantitative Data Summary
The following table presents a hypothetical, yet representative, summary of quantitative data that would be generated during the validation of the analytical method for this compound.
| Validation Parameter | Concentration (ng/mL) | Result |
| Linearity Range | 1 - 1000 | r² = 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 | Precision (%CV) = 12.5, Accuracy (%RE) = 95.2 |
| Within-Run Precision (%CV) | 5 (Low QC) | 8.7 |
| 50 (Mid QC) | 6.3 | |
| 800 (High QC) | 4.1 | |
| Between-Run Precision (%CV) | 5 (Low QC) | 10.2 |
| 50 (Mid QC) | 8.1 | |
| 800 (High QC) | 5.9 | |
| Accuracy (%RE) | 5 (Low QC) | 103.5 |
| 50 (Mid QC) | 98.9 | |
| 800 (High QC) | 101.2 | |
| Recovery (%) | Low, Mid, High QC | 85-92 |
| Matrix Effect (%) | Low, High QC | 93-105 |
Disclaimer: The provided protocols and data are representative and intended for informational purposes. Specific parameters should be optimized and the method fully validated for the intended application in a certified laboratory.
References
- 1. rjptonline.org [rjptonline.org]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 4. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Preparation and Storage of Rezivertinib Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Rezivertinib (BPI-7711), a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Rezivertinib is crucial in the study of non-small cell lung cancer (NSCLC) by targeting EGFR activating mutations, including the T790M resistance mutation.[1][2][3] Adherence to proper protocols for stock solution preparation and storage is paramount to ensure experimental reproducibility and the integrity of results. These guidelines are intended for research purposes and can be adapted for structurally similar analogues, although specific properties for any new analogue must be determined empirically.
Physicochemical Properties and Solubility of Rezivertinib
Understanding the fundamental properties of Rezivertinib is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 486.6 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥98% (often confirmed by HPLC) | [2] |
| Solubility in DMSO | ≥ 24 mg/mL (approximately 49.32 mM) | [1] |
| Solubility in Ethanol | 3 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
Note: The solubility of Rezivertinib in DMSO can be significant, with some sources indicating solubility up to 125 mg/mL (256.90 mM).[2] However, it is crucial to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of Rezivertinib.
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment to prevent moisture absorption. | [1][5] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. | [2][5] |
| Stock Solution in DMSO | -80°C | Up to 6 months - 1 year | Recommended for long-term storage. Ensure vials are tightly sealed. | [1][2] |
Experimental Protocols
Preparation of a 10 mM Rezivertinib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
Rezivertinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial containing the Rezivertinib powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation from forming inside the vial.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of Rezivertinib powder.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 486.6 g/mol * 1000 mg/g = 4.866 mg
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the Rezivertinib powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[6] Gentle warming in a 37°C water bath may assist in dissolution, but check for any temperature sensitivity of the specific analogue.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6][7]
-
Labeling and Storage: Clearly label each aliquot with the compound name ("Rezivertinib"), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage.[2]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution is further diluted in cell culture medium to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low, typically below 0.1% (v/v), as higher concentrations can be cytotoxic.[6]
-
It is recommended to perform serial dilutions of the stock solution in the cell culture medium.[4]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of Rezivertinib and the experimental workflow for stock solution preparation.
Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.
Caption: Experimental workflow for Rezivertinib stock solution preparation.
References
Application Notes and Protocols for Kinase Inhibition Assays: A Focus on Rezivertinib Analogue 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant potency against EGFR mutations, including the T790M resistance mutation often found in non-small cell lung cancer (NSCLC).[1][2][3] This document provides detailed application notes and protocols relevant to the study of Rezivertinib and its analogues in kinase inhibition assays. A particular focus is given to "Rezivertinib analogue 1," which has been identified as a process impurity in the manufacturing of osimertinib (B560133) mesylate, another EGFR TKI used in the treatment of NSCLC.[4][5] Understanding the kinase inhibitory profile of such analogues is crucial for drug purity, safety, and efficacy assessments.
Data Presentation: Kinase Inhibitory Profile
Quantitative data for the inhibitory activity of Rezivertinib (BPI-7711) against various NSCLC cell lines with different EGFR mutation statuses are summarized below. This data provides a benchmark for the expected potency of a third-generation EGFR inhibitor. At present, no public data is available for the kinase inhibitory activity of this compound.
| Compound | Cell Line | EGFR Mutation Status | GI50 (nM) |
| Rezivertinib (BPI-7711) | PC9 | del19 | 13.3[6][7] |
| Rezivertinib (BPI-7711) | HCC827 | L858R | 6.8[6][7] |
| Rezivertinib (BPI-7711) | NCI-H1975 | del19/T790M | 22[6][7] |
| Rezivertinib (BPI-7711) | A431 | Wild-Type | >1000[6][7] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
Signaling Pathway
Rezivertinib and its analogues are designed to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).[2] Upon binding of ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[2] Third-generation EGFR inhibitors like Rezivertinib are designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, thereby blocking these oncogenic signals.[2]
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the inhibitory activity of a compound against a target kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound (or other test compounds)
-
Recombinant human EGFR (wild-type and/or mutant forms)
-
Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing the purified EGFR kinase and its peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the activity of the kinase.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and then use this newly synthesized ATP in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
These application notes provide a framework for the investigation of this compound in kinase inhibition assays. While direct inhibitory data for this specific analogue is currently lacking in public databases, the provided protocols and reference data for Rezivertinib will enable researchers to characterize its activity. Such studies are essential for a comprehensive understanding of the pharmacological and safety profiles of EGFR inhibitors and their related impurities in the context of drug development for NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rezivertinib | BPI-7711 | potent tyrosine kinase inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Testing Rezivertinib Analogue 1 in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Rezivertinib analogue 1, a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), using patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). Rezivertinib and its analogues are designed to potently inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the acquired resistance mutation T790M.[1][2][3][4] PDX models are invaluable for preclinical efficacy testing as they closely recapitulate the heterogeneity and molecular characteristics of human tumors.[5][6]
This document outlines detailed protocols for the establishment and use of NSCLC PDX models, preparation and administration of this compound, and subsequent pharmacodynamic and efficacy assessments.
Introduction to this compound and PDX Models
Rezivertinib is an orally active, third-generation EGFR-TKI that selectively and irreversibly inhibits EGFR mutations while sparing wild-type EGFR.[3][4] This selectivity profile is crucial for minimizing off-target toxicities. This compound is a novel compound based on the Rezivertinib scaffold, hypothesized to possess similar or improved potency and pharmacokinetic properties.
Patient-derived xenografts (PDXs) are created by implanting fresh patient tumor tissue into immunodeficient mice.[5][7] These models are considered more predictive of clinical outcomes than traditional cell line-derived xenografts because they better maintain the original tumor architecture, genetic diversity, and tumor microenvironment.[5][6]
EGFR Signaling Pathway and Inhibition by this compound
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In certain cancers, like NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2][8] Third-generation EGFR-TKIs like Rezivertinib and its analogues are designed to specifically target these mutant forms of EGFR.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in patient-derived xenografts.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. youtube.com [youtube.com]
- 3. instechlabs.com [instechlabs.com]
- 4. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Rezivertinib Analogue 1 in Drug Discovery Screening
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] This has made EGFR a prime target for therapeutic intervention.[1][3]
Rezivertinib (BPI-7711) is a potent, third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations and the common T790M resistance mutation, which often arises after treatment with earlier-generation inhibitors.[2][4][5] Rezivertinib analogue 1 is a known process impurity of the similar third-generation EGFR inhibitor, osimertinib, and is structurally related.[6] As such, this compound serves as a valuable tool compound in drug discovery screening campaigns. It can be utilized as a reference standard for comparing novel chemical entities, for validating newly developed biochemical or cell-based assays, and for exploring structure-activity relationships (SAR) to design new inhibitors with improved potency or selectivity.
These application notes provide detailed protocols for utilizing this compound in a typical screening cascade designed to identify and characterize novel EGFR inhibitors.
Quantitative Data Presentation
The inhibitory activity of a test compound like this compound is typically assessed against a panel of cancer cell lines with well-defined EGFR mutation statuses. The data is presented as IC₅₀ (half-maximal inhibitory concentration in biochemical assays) or GI₅₀ (half-maximal growth inhibition in cell-based assays) values.
Table 1: Reported In Vitro Cellular Activity of Rezivertinib
This table summarizes the reported potency of the parent compound, Rezivertinib, against various NSCLC cell lines.
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | del19 | 13.3[5] |
| HCC827 | L858R | 6.8[5] |
| NCI-H1975 | L858R/T790M | 22[5] |
| A431 | Wild-Type (WT) | > 1000[5] |
Table 2: Illustrative In Vitro Cellular Activity of this compound
This table provides a hypothetical but representative dataset for this compound to illustrate its potential use as a comparator in a screening campaign.
| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |
| PC-9 | del19 | 25.1 |
| HCC827 | L858R | 15.7 |
| NCI-H1975 | L858R/T790M | 48.5 |
| A431 | Wild-Type (WT) | > 2500 |
Disclaimer: The data in Table 2 is for illustrative purposes only and intended to demonstrate how results for an analogue compound would be presented for comparison.
EGFR Signaling Pathway
EGFR activation by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular domain.[3][7] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[2][8][9] Third-generation inhibitors like Rezivertinib are designed to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and halting these downstream signals.[2]
Experimental Protocols
A tiered approach is standard in drug discovery, starting with biochemical assays to measure direct target engagement, followed by cell-based assays to determine activity in a more physiologically relevant context.[10][11]
Protocol 1: Biochemical EGFR Kinase Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase using a luminescence-based ADP detection method.[12][13]
Objective: To determine the IC₅₀ value of this compound against purified wild-type or mutant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine Triphosphate)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[13]
-
This compound, dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a 10-point concentration-response curve (e.g., 10 µM to 0.5 nM) in 100% DMSO. Then, dilute further into the kinase reaction buffer.
-
Assay Plate Setup: Add 1 µL of the diluted compound or vehicle control (buffer with DMSO) to the wells of a 384-well plate.[13]
-
Enzyme Addition: Add 2 µL of EGFR kinase solution (at a pre-determined optimal concentration) to each well.[13] Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[12]
-
Reaction Initiation: Prepare a substrate/ATP mix in the kinase reaction buffer. Add 2 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase.[12][13]
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[13]
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the growth and viability of EGFR-dependent cancer cells.[1]
Objective: To determine the GI₅₀ value of this compound in various cancer cell lines.
Materials:
-
EGFR-dependent cell lines (e.g., NCI-H1975, PC-9) and EGFR wild-type cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)[14]
-
This compound, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well clear-bottom, white-walled tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to attach by incubating overnight.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.[7]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the GI₅₀ value.[7]
Protocol 3: Western Blot for EGFR Phosphorylation
This protocol provides a method to directly observe the inhibition of EGFR autophosphorylation in a cellular context, confirming the mechanism of action.[14]
Objective: To measure the effect of this compound on EGF-induced EGFR autophosphorylation in a cancer cell line.
Materials:
-
A431 or other suitable cancer cells
-
Cell culture dishes (6-well)
-
Human Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment, PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[14] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phosphorylated EGFR overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
-
Analysis: Strip the membrane and re-probe with an antibody for total EGFR as a loading control. Quantify the band intensities to determine the extent of inhibition of EGFR phosphorylation at different compound concentrations.
Drug Discovery Screening Workflows
The following diagrams illustrate the logical and experimental flow for screening a compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 3. svarlifescience.com [svarlifescience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Rezivertinib analogue 1 solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues of Rezivertinib analogue 1 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is Rezivertinib and its analogue 1?
Rezivertinib (BPI-7711) is an orally active and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It targets both common activating EGFR mutations and the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[1][2][3] this compound is a process impurity of osimertinib (B560133) mesylate and is utilized in non-small cell lung cancer research.[4]
Q2: What is the reported solubility of Rezivertinib and its analogue 1 in DMSO?
The solubility of these compounds in DMSO is summarized in the table below. It is important to note that achieving the maximum solubility for this compound requires specific conditions.
| Compound | Molecular Weight | Solubility in DMSO | Conditions |
| Rezivertinib | 486.57 g/mol | 24 mg/mL (49.32 mM) | Use fresh, moisture-free DMSO.[5] |
| This compound | 487.60 g/mol | 50 mg/mL (102.54 mM) | Requires sonication and heating to 60°C.[4] |
Q3: Why am I having trouble dissolving this compound in DMSO even at lower concentrations?
Several factors can contribute to dissolution problems with this compound in DMSO:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[6]
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Temperature: The dissolution of this compound is temperature-dependent. Without heating, it may not dissolve completely.[4][6]
-
Inadequate Agitation: Insufficient mixing, vortexing, or sonication can lead to incomplete dissolution.[6]
-
Precipitation: The compound may precipitate out of solution, especially after freeze-thaw cycles.[6]
Troubleshooting Guide: this compound Dissolution in DMSO
If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:
Issue: Powder is not fully dissolving.
| Potential Cause | Troubleshooting Step |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous or high-purity DMSO. Equilibrate both the compound and DMSO to room temperature before opening to minimize moisture condensation. |
| Low Temperature | Gently warm the solution to 60°C in a water bath. Caution: Do not exceed this temperature, as excessive heat may degrade the compound. |
| Insufficient Agitation | Vortex the solution vigorously for 2-3 minutes. If undissolved particles remain, use a bath sonicator for 15-20 minutes. |
| Concentration Too High | If the above steps fail, you may be exceeding the solubility limit under your specific conditions. Try preparing a more dilute solution. |
Issue: Precipitate forms after initial dissolution or storage.
| Potential Cause | Troubleshooting Step |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Storage Conditions | Store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4] |
| Supersaturation | If the solution was heated to dissolve, it might be supersaturated at room temperature. Before use, gently warm the vial to 37°C and vortex to ensure any precipitate is redissolved. |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation: Allow the vials of this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Vortex the solution vigorously for 2-3 minutes.
-
Sonication and Heating: Place the vial in an ultrasonic water bath pre-heated to 60°C. Sonicate for 15-20 minutes, or until the solution is clear and all particles have dissolved.
-
Inspection: Visually inspect the solution to confirm complete dissolution.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -80°C.
Visualizations
Signaling Pathway
Rezivertinib is an inhibitor of the EGFR signaling pathway. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by Rezivertinib.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Rezivertinib.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Automated solubility screening platform using computer vision - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rezivertinib Analogue 1 Concentration for Cell Culture
A- Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Rezivertinib analogue 1 in cell culture experiments. Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2][3] It acts by inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[4]
Disclaimer: Publicly available data on the specific biological activity of "this compound" is limited, as it is primarily documented as a process impurity of osimertinib (B560133) mesylate and an analytical standard.[5][6][7] The following guidelines and data are based on the parent compound, Rezivertinib (BPI-7711) . It is reasonable to assume that the analogue may exhibit similar properties, but empirical validation is essential for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rezivertinib?
Rezivertinib is a potent and selective third-generation EGFR TKI.[2][3] It covalently binds to the ATP-binding site of the EGFR kinase domain, irreversibly inhibiting its activity.[8] This is particularly effective against activating EGFR mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4] Inhibition of EGFR phosphorylation blocks downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells with these mutations.[4]
Q2: What is a recommended starting concentration for this compound in cell culture?
For initial experiments, a dose-response study is crucial. Based on the activity of Rezivertinib, a broad concentration range from 1 nM to 10 µM is a reasonable starting point. The optimal concentration will vary depending on the cell line's specific EGFR mutation status, metabolic activity, and the experimental endpoint.
Q3: How should I prepare and store this compound?
This compound is typically provided as a solid. For cell culture experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[7] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: Which cell lines are sensitive to Rezivertinib?
Cell lines harboring EGFR sensitizing mutations or the T790M resistance mutation are most likely to be sensitive to Rezivertinib. The table below summarizes the reported 50% growth inhibition (GI50) values for Rezivertinib in various non-small cell lung cancer (NSCLC) cell lines.
Data Presentation: In Vitro Efficacy of Rezivertinib
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC9 | del19 | 13.3 |
| HCC827 | L858R | 6.8 |
| NCI-H1975 | L858R/T790M | 22 |
| A431 | Wild-Type (WT) | > 1000 |
Data sourced from MedChemExpress and TargetMol.[3][9]
This data indicates that Rezivertinib is highly potent against cell lines with activating and resistance mutations in EGFR, while having minimal effect on cells with wild-type EGFR. This selectivity is a key feature of third-generation EGFR TKIs.
Experimental Protocols
Protocol 1: Determination of Cell Viability (IC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density for your cell line.
-
Allow cells to adhere and reach exponential growth phase (typically 18-24 hours).
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A 10-point, two-fold serial dilution starting from 10 µM is a good starting point.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Incubate overnight at 37°C in a humidified atmosphere.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessment of Target Inhibition by Western Blotting for p-EGFR
This protocol is to confirm that this compound is inhibiting its intended target, the EGFR protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[1]
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL of EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and heating at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize the data, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).[14]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect on cell viability | - Incorrect Concentration: The concentration of the analogue may be too low. - Cell Line Insensitivity: The cell line may not have the target EGFR mutations or may have other resistance mechanisms. - Degraded Compound: The compound may have degraded due to improper storage or handling. | - Perform a dose-response experiment with a wider and higher concentration range. - Confirm the EGFR mutation status of your cell line. Consider using a positive control cell line known to be sensitive to EGFR TKIs (e.g., NCI-H1975). - Use a fresh aliquot of the compound and prepare new dilutions for each experiment. |
| High cell death even at low concentrations | - High Compound Potency: The analogue may be more potent than anticipated. - Solvent Toxicity: The final DMSO concentration in the culture medium may be too high (>0.1%). - Off-Target Effects: At higher concentrations, the compound may inhibit other kinases, leading to toxicity. | - Lower the concentration range in your dose-response experiment. - Ensure the final DMSO concentration is ≤ 0.1% and include a vehicle-only control. - Correlate the cytotoxic effect with the inhibition of the intended target (p-EGFR) to assess on-target toxicity. |
| Inconsistent results between experiments | - Variability in Cell Culture: Differences in cell passage number, seeding density, or cell health can affect results. - Inconsistent Compound Preparation: Errors in preparing stock solutions or dilutions. - Assay Variability: Inconsistent incubation times or reagent preparation. | - Use cells within a consistent and low passage number range. Standardize cell seeding density. - Prepare fresh dilutions for each experiment from a master stock. - Follow a standardized and detailed protocol for all experiments. |
| Precipitate formation in culture medium | - Poor Solubility: The working concentration may exceed the solubility limit of the compound in the aqueous medium. | - Prepare serial dilutions in 100% DMSO first, and then add the final, most-diluted DMSO stock to the culture medium with vigorous mixing. - Lower the final concentration of the compound in the culture medium. |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the therapeutic class of Rezivertinib? [synapse.patsnap.com]
- 9. Rezivertinib | TargetMol [targetmol.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Rezivertinib Analogue 1
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in experiments involving Rezivertinib analogue 1. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to help identify and resolve common issues.
I. Understanding Rezivertinib and its Analogue 1
Rezivertinib (BPI-7711) is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[1][2] Rezivertinib exhibits minimal activity against wild-type (WT) EGFR, which is expected to reduce side effects like rash and diarrhea commonly associated with first and second-generation EGFR inhibitors.
"this compound" has been identified as a process impurity found during the synthesis of osimertinib (B560133) mesylate, another third-generation EGFR TKI. As an impurity, its presence in a sample of a primary EGFR inhibitor like Rezivertinib can be unintended and may lead to experimental variability. Such process-related impurities can arise from unreacted intermediates or by-products of the synthesis reaction.[3] The presence of biologically active impurities can impact the estimation of an inhibitor's potency.[4]
II. Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected potency (lower IC50) for our primary compound in our in vitro kinase assay. Could this compound be the cause?
A1: Yes, this is a strong possibility. If "this compound" possesses inhibitory activity against EGFR, its presence would lead to a cumulative inhibitory effect, making your primary compound appear more potent than it actually is. This would result in a lower calculated IC50 value. It is crucial to verify the purity of your primary compound.
Q2: Our cell-based assays are showing inconsistent results, including unexpected levels of cytotoxicity. How can we troubleshoot this?
A2: Inconsistent results in cell-based assays can stem from several factors related to the presence of an impurity like this compound:
-
Off-Target Effects: The analogue may have off-target activities, inhibiting other kinases or cellular processes that are not affected by the primary compound. This could lead to unexpected phenotypic changes or cytotoxicity.
-
Solubility and Stability Issues: "this compound" may have different solubility or stability characteristics in your cell culture media compared to the parent compound. Precipitation of the analogue or its degradation into other active or toxic byproducts could lead to high variability.
-
Cell Line Specificity: The off-target effects of the analogue might be more pronounced in certain cell lines, leading to inconsistent results when switching between different models.
Q3: How can we confirm if this compound is interfering with our experiments?
A3: The most direct way is to obtain a certified reference standard of "this compound". You can then perform the following:
-
Purity Analysis: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity of your primary compound and quantify the amount of "this compound" present.
-
Direct Biological Activity Testing: Test the biological activity of "this compound" alone in your key assays (e.g., in vitro kinase assay, cell viability assay) to understand its intrinsic potency and effects.
-
Spiking Experiment: Intentionally "spike" your pure primary compound with a known concentration of "this compound" to see if you can reproduce the inconsistent results.
Q4: What are the recommended storage and handling procedures for Rezivertinib and its analogues?
A4: For Rezivertinib, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, freshly prepared solutions are recommended.[1] Given that "this compound" is a related small molecule, similar storage and handling precautions should be taken to ensure its stability and integrity.
III. Troubleshooting Guides
This section provides structured troubleshooting for common experimental issues.
Guide 1: Inconsistent IC50 Values in In Vitro Kinase Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected IC50 (higher potency) | Presence of an active impurity (this compound) that also inhibits EGFR. | 1. Verify the purity of your primary compound using HPLC. 2. If possible, test the inhibitory activity of a certified standard of "this compound" alone in your kinase assay. 3. If the impurity is active, consider re-purifying your primary compound or obtaining a new batch with higher purity. |
| High variability between replicates | - Inaccurate pipetting, especially of small volumes. - Incomplete solubilization of the compound or impurity. - Instability of the compound or impurity in the assay buffer. | 1. Ensure pipettes are calibrated and use appropriate techniques. 2. Vortex stock solutions thoroughly before making dilutions. 3. Prepare fresh dilutions for each experiment. 4. Check for precipitation in the assay wells. |
| No or weak inhibition | - Inactive enzyme. - High ATP concentration in the assay. - Degraded compound. | 1. Use a fresh aliquot of the kinase and confirm its activity with a known inhibitor. 2. Use an ATP concentration at or near the Km for EGFR. 3. Prepare a fresh stock solution of your inhibitor. |
Guide 2: Variable Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent dose-response curves | - Compound or impurity precipitation at higher concentrations. - Degradation of the compound or impurity in the culture medium over the incubation period. - Cell seeding density variations. | 1. Visually inspect the wells for any signs of precipitation. 2. Perform a time-course experiment to assess the stability of the inhibitory effect. 3. Ensure a homogenous cell suspension during plating and use a consistent cell number. |
| Higher than expected cytotoxicity | - Off-target effects of "this compound". - Solvent toxicity (e.g., DMSO). | 1. Test the cytotoxicity of "this compound" alone. 2. Run a vehicle control with the same final concentration of DMSO as in your experimental wells. The final DMSO concentration should typically be below 0.5%. |
| Lower than expected cytotoxicity | - Cell line is resistant to the inhibitor. - Insufficient incubation time. | 1. Confirm the EGFR mutation status of your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Guide 3: Inconsistent Phosphorylation Levels in Western Blotting
| Observed Problem | Potential Cause | Recommended Solution |
| Variability in p-EGFR levels at the same inhibitor concentration | - Inconsistent timing of inhibitor treatment and cell lysis. - Incomplete cell lysis or protein degradation. | 1. Standardize the timing of all experimental steps. 2. Always use ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. |
| Unexpected changes in downstream signaling proteins (e.g., p-Akt, p-ERK) | - Off-target effects of "this compound" on other signaling pathways. | 1. If possible, test the effect of "this compound" alone on the phosphorylation of these downstream targets. 2. Consult the literature for known off-target effects of similar compounds. |
| Weak or no p-EGFR signal | - Inefficient stimulation of EGFR phosphorylation. - Low protein loading. - Suboptimal antibody performance. | 1. Ensure that the EGF stimulation is performed at an optimal concentration and for the appropriate duration. 2. Quantify protein concentration and ensure equal loading. 3. Optimize the primary antibody concentration and incubation conditions. |
IV. Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against EGFR using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Rezivertinib, this compound, or other test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well white, low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (for controls) to the wells.
-
Add 5 µL of a master mix containing the peptide substrate and ATP in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975 for T790M)
-
Complete cell culture medium
-
Rezivertinib, this compound, or other test compounds
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the cells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-EGFR
This protocol allows for the detection of changes in EGFR phosphorylation upon inhibitor treatment.
Materials:
-
EGFR-expressing cell line (e.g., A549)
-
Complete cell culture medium
-
Rezivertinib, this compound, or other test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH) to normalize the p-EGFR signal.
V. Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Rezivertinib.
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Rezivertinib analogue 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rezivertinib analogue 1. The principles and methodologies discussed are based on established strategies for improving kinase inhibitor selectivity and data from studies on the parent compound, Rezivertinib.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, potentially due to off-target effects.
Issue 1: High Levels of Cytotoxicity Observed at Effective Concentrations
If you observe significant cell death at concentrations required for on-target activity, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | 1. Identification of specific off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may suggest an on-target effect.[1] |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity. | Prevention of compound precipitation, which can lead to non-specific effects and inaccurate concentration assessment.[1] |
Issue 2: Inconsistent or Unexpected Experimental Results
When experimental outcomes are not reproducible or deviate from the expected on-target effects, off-target activities could be the cause.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Utilize Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | 1. A clearer understanding of the cellular response to your inhibitor. 2. More consistent and interpretable results.[1] |
| Inhibitor instability | 1. Assess the stability of this compound in your experimental conditions over time. | Determination of the compound's half-life in the experimental system to ensure consistent activity. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors like this compound, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1] This is a significant concern as it can lead to cellular toxicity, adverse side effects in clinical settings, and a lack of efficacy for the intended therapeutic purpose.[1]
Q2: What are the primary medicinal chemistry strategies to improve the selectivity of my pyrimidine-based inhibitor?
A2: Several strategies can be employed to enhance the selectivity of pyrimidine-based kinase inhibitors like this compound:
-
Structure-Based Drug Design (SBDD): By utilizing the crystal structure of the target kinase, modifications can be designed to exploit unique features of the target's active site that are not present in off-target kinases.[2] This can involve adding parts to the molecule that interact with non-conserved amino acids.[2]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Designing inhibitors that bind to the inactive "DFG-out" conformation of a kinase can significantly improve selectivity, as this conformation is more variable across the kinome than the active "DFG-in" state.[2]
-
Covalent Inhibition: Introducing a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[2] Rezivertinib is known to form an irreversible covalent bond.[3][4]
Q3: How can I experimentally determine if my inhibitor is causing off-target effects?
A3: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity profile.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[1][5] Discrepancies may suggest off-target effects.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target effects.[1][2]
Quantitative Data Summary
The following tables summarize clinical trial data for Rezivertinib, which may provide a baseline for understanding the potential efficacy and side effects of a close analogue.
Table 1: Efficacy of Rezivertinib in EGFR T790M-Mutated NSCLC
| Endpoint | Phase 1 Study [6] | Phase 2b Study [7] |
| Objective Response Rate (ORR) | 59.3% | 64.6% |
| Disease Control Rate (DCR) | Not Reported | 89.8% |
| Median Progression-Free Survival (PFS) | 9.7 months | 12.5 months |
| CNS Objective Response Rate (CNS ORR) | Not Reported | 69.0% |
| CNS Disease Control Rate (CNS DCR) | Not Reported | 100% |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of Rezivertinib
| Adverse Event | Phase 1 Study (Grade ≥3) [3][6] | Phase 2b Study (Grade ≥3) [7] |
| Neutrophil count decreased | 2.9% | Not specified |
| Leukopenia | 2.9% | Not specified |
| Pneumonia | 2.9% | Not specified |
| Any TRAE | 17.4% | 19.9% |
Key Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[1]
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[1]
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually reported as the percent inhibition at the tested concentration or as dissociation constants (Kd) for the interactions. This data is used to generate a selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement and identify off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Analysis: Analyze the soluble fraction by Western blotting for the target protein and known or suspected off-targets. Target engagement by the inhibitor will stabilize the protein, leading to a higher melting temperature.
Visualizations
Caption: EGFR signaling pathway and potential off-target inhibition.
Caption: Workflow for troubleshooting off-target effects.
Caption: Relationship between drug selectivity and therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study [pubmed.ncbi.nlm.nih.gov]
Rezivertinib Analogue 1 Degradation: Technical Support Center
Welcome to the technical support center for Rezivertinib Analogue 1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and preventing the degradation of Rezivertinib analogues during experimental procedures. The information provided is based on the chemical structure of Rezivertinib and general principles of drug degradation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing a loss of potency of my this compound solution over a short period. What could be the cause?
A1: Loss of potency is often linked to chemical degradation. Based on the structure of Rezivertinib, which contains an acrylamide (B121943) group and a pyrimidine (B1678525) core, the primary suspects for degradation are hydrolysis and oxidation.[1][2] The acrylamide moiety is susceptible to Michael addition, which can be influenced by pH and the presence of nucleophiles.[3][4]
Troubleshooting Steps:
-
pH Verification: Check the pH of your solvent or buffer system. Extreme pH conditions (both acidic and basic) can accelerate the hydrolysis of the acrylamide group.
-
Solvent Purity: Ensure the use of high-purity, fresh solvents. The presence of impurities, especially nucleophiles or oxidizing agents, can initiate degradation. For stock solutions in DMSO, it is noted that moisture-absorbing DMSO can reduce solubility, which may indirectly affect stability.[5]
-
Light Exposure: Protect your solution from light. Photodegradation can be a concern for compounds with aromatic and unsaturated systems.[6]
-
Temperature Control: Store your solutions at the recommended temperature. For Rezivertinib stock solutions, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[7] Avoid repeated freeze-thaw cycles.
Q2: My HPLC analysis shows multiple new peaks that were not present in the initial analysis of my this compound sample. How can I identify if these are degradation products?
A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study.[6] This involves subjecting your compound to various stress conditions to intentionally induce degradation and then analyzing the resulting mixture.
Identification Strategy:
-
Forced Degradation: Expose your this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as outlined in the "Experimental Protocols" section below.
-
LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This will help in identifying the molecular weights of the degradation products and inferring their structures.
-
Comparison: Compare the retention times and mass spectra of the new peaks in your experimental sample with those from the forced degradation study.
Frequently Asked Questions (FAQs)
Q: What are the most likely degradation pathways for a Rezivertinib analogue?
A: Based on its chemical structure, the most probable degradation pathways for a Rezivertinib analogue are:
-
Hydrolysis: The acrylamide group can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid or be susceptible to addition reactions at the double bond.
-
Oxidation: The electron-rich indole (B1671886) and pyrimidine rings, as well as the dimethylamino group, could be susceptible to oxidation.[8]
-
Photodegradation: Aromatic systems and conjugated double bonds can absorb UV light, leading to photochemical reactions.
Q: How can I prevent the degradation of my this compound during storage and experiments?
A: To minimize degradation, adhere to the following best practices:
-
Storage: Store the solid compound in a cool, dark, and dry place. For solutions, follow the recommended storage conditions, typically frozen in an appropriate solvent like DMSO.[7]
-
Solvent Selection: Use high-purity, anhydrous solvents. If using DMSO, use fresh, non-moisture-absorbed stock.[5]
-
pH Control: Maintain a neutral pH for your experimental solutions whenever possible.
-
Inert Atmosphere: For long-term storage of solutions or sensitive experiments, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Light Protection: Protect solutions from direct light by using amber vials or covering the vials with aluminum foil.
Q: Are there any specific analytical methods recommended for monitoring the stability of Rezivertinib analogues?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[2][9][10] This method should be able to separate the parent compound from all potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification and characterization of these degradation products.
Data Presentation
The following table summarizes the potential degradation conditions for a Rezivertinib analogue based on forced degradation studies of similar compounds.[6][11]
| Stress Condition | Reagent/Condition | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the acrylamide group. |
| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the acrylamide group. |
| Oxidation | 3% H₂O₂, room temp | Oxidation of the indole ring, pyrimidine ring, or dimethylamino group. |
| Thermal Degradation | Dry heat (e.g., 80°C) | General decomposition. |
| Photodegradation | UV light exposure | Photochemical reactions of aromatic rings and conjugated systems. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to prepare a 100 µg/mL solution.
-
Photodegradation: Expose a 100 µg/mL solution of the compound to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated HPLC method.
-
The HPLC system should be equipped with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify the retention times and peak areas of the degradation products.
-
Use the MS data to determine the molecular weights and fragmentation patterns of the degradation products to propose their structures.
Visualizations
Caption: EGFR signaling pathway inhibition by this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for Rezivertinib analogue degradation.
References
- 1. growingscience.com [growingscience.com]
- 2. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 9. Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 11. ijper.org [ijper.org]
Improving the bioavailability of Rezivertinib analogue 1 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Rezivertinib analogue 1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Rezivertinib and its mechanism of action?
Rezivertinib, also known as BPI-7711, is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism is the selective and irreversible inhibition of EGFR mutations, including the sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which are common in non-small cell lung cancer (NSCLC).[1][4][5] By binding to the ATP-binding site of the mutant EGFR, Rezivertinib blocks downstream signaling pathways like Ras-Raf-MEK-ERK and PI3K-AKT-mTOR, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4] It shows minimal activity against wild-type EGFR, which may reduce certain side effects.[6]
Q2: Why is improving the bioavailability of this compound important for in vivo studies?
Poor bioavailability can lead to low drug exposure at the target site, resulting in inconclusive or misleading efficacy data in preclinical studies. Enhancing bioavailability ensures that a sufficient concentration of this compound reaches the systemic circulation and, consequently, the tumor tissue to exert its therapeutic effect. Consistent and adequate bioavailability is crucial for establishing a clear dose-response relationship and accurately predicting the potential clinical efficacy of the compound. Many tyrosine kinase inhibitors face challenges with low oral bioavailability due to factors like poor solubility and significant first-pass metabolism.[7][8]
Q3: What are the common reasons for the low oral bioavailability of small molecule kinase inhibitors like this compound?
The low oral bioavailability of many small molecule kinase inhibitors (smKIs) can be attributed to several factors:
-
Poor Aqueous Solubility: Many TKIs are lipophilic and have low solubility in the gastrointestinal fluids, which limits their dissolution and subsequent absorption.[7][8]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver, where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.
-
pH-Dependent Solubility: The solubility of some TKIs is dependent on the pH of the gastrointestinal tract, leading to variable absorption.[8][9][10]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound in Rodent Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Formulation Enhancement: Develop an enabling formulation. Common approaches for TKIs include: * Lipid-Based Formulations: Formulate the analogue in self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid solutions. These can improve solubilization in the GI tract.[7] * Amorphous Solid Dispersions (ASDs): Create an ASD of the analogue with a suitable polymer. ASDs can enhance the dissolution rate and apparent solubility.[8][9] * Lipophilic Salt Formation: Prepare a lipophilic salt of the analogue to increase its solubility in lipidic excipients.[7][11] 2. Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution. |
| High first-pass metabolism | 1. Co-administration with an Inhibitor: If the metabolic pathway is known (e.g., CYP3A4), consider co-administration with a known inhibitor of that enzyme in preclinical models (e.g., ritonavir (B1064) for CYP3A4) to assess the impact on bioavailability. 2. Structural Modification: If feasible in the drug discovery stage, medicinal chemistry efforts can be directed to modify the analogue at the site of metabolism to improve its metabolic stability. |
| Efflux by transporters | 1. Co-administration with an Efflux Inhibitor: In preclinical studies, co-administer with a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine A) to determine if efflux is a significant barrier to absorption. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model)
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Lipid-Based Formulation | 50 | 480 ± 90 | 2.0 | 3150 ± 450 | 321 |
| Amorphous Solid Dispersion | 50 | 620 ± 110 | 1.5 | 4500 ± 600 | 459 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Illustrative Example)
-
Excipient Screening: Screen the solubility of this compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the selected oil (e.g., 10 mg/mL).
-
Add the surfactant and co-surfactant to the oily solution. A common ratio is Oil:Surfactant:Co-surfactant (e.g., 40:30:30 w/w).
-
Vortex the mixture until a clear and homogenous solution is obtained. Gentle heating may be applied if necessary to aid dissolution.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Perform a self-emulsification test by adding a small amount of the formulation to water and observing the formation of an emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically weighing 200-250g.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer the formulated this compound orally via gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Calculate the relative bioavailability of the test formulations compared to a reference formulation (e.g., aqueous suspension).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rezivertinib - Beta Pharma - AdisInsight [adisinsight.springer.com]
- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 5. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]
- 6. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lonza.com [lonza.com]
- 9. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 10. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Rezivertinib Analogue 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Rezivertinib Analogue 1, a next-generation EGFR inhibitor. The focus is on overcoming acquired resistance in cancer cells, a critical challenge in targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary targets are sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs.[1][4]
Q2: Our EGFR-mutant cancer cell line, initially sensitive to this compound, is now showing decreased sensitivity. What is the likely cause?
The most probable cause of acquired resistance to third-generation EGFR TKIs like this compound is the emergence of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation.[5][6][7] This mutation alters the covalent binding site of the inhibitor, reducing its efficacy.[5][8] Other less common on-target mutations and off-target mechanisms, such as activation of bypass signaling pathways (e.g., MET amplification), can also contribute to resistance.[7][9][10]
Q3: How can we confirm the presence of the C797S mutation in our resistant cell line?
The presence of the C797S mutation can be confirmed by sequencing the EGFR gene in your resistant cell line. This can be done using techniques such as Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain.
Q4: What are the current strategies to overcome C797S-mediated resistance?
Several strategies are being explored to overcome C797S-mediated resistance:
-
Fourth-Generation EGFR TKIs: These are broadly categorized into:
-
ATP-Competitive Inhibitors: These reversible inhibitors bind to the ATP-binding pocket of the EGFR kinase and are designed to be effective against the C797S mutation.[11][12]
-
Allosteric Inhibitors: These inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[13][14]
-
-
Combination Therapies: Combining a first-generation EGFR TKI (like gefitinib (B1684475) or erlotinib) with a third-generation inhibitor has shown promise in preclinical models and some clinical cases, particularly when the T790M and C797S mutations are in trans.[6][15] Combination with MET inhibitors can be effective if MET amplification is the resistance mechanism.[7]
Troubleshooting Guide
Problem 1: Increased IC50 of this compound in our cell line.
-
Possible Cause: Development of acquired resistance, likely due to the C797S mutation.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50 compared to the parental, sensitive cell line.
-
Sequence EGFR: Extract genomic DNA from the resistant cells and sequence the EGFR kinase domain (exons 18-21) to check for the C797S mutation or other potential resistance mutations.
-
Assess Bypass Pathways: Use Western blotting to check for the activation of alternative signaling pathways. Key proteins to probe for include phosphorylated MET (p-MET), phosphorylated HER2 (p-HER2), and downstream effectors like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).
-
Problem 2: Inconsistent results in our cell viability assays.
-
Possible Cause: Issues with experimental technique or cell culture maintenance.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.
-
Drug Concentration: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Assay Protocol: Strictly follow the manufacturer's protocol for the chosen cell viability assay.
-
Quantitative Data on Fourth-Generation EGFR Inhibitors
The following tables summarize the reported IC50 values of various fourth-generation EGFR inhibitors against cell lines harboring the C797S mutation.
Table 1: ATP-Competitive Fourth-Generation EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Compound 19 | Ba/F3 | L858R/C797S | 13.7 |
| Compound 8 | Ba/F3 | Del19/T790M/C797S | Dose-dependent inhibition |
| Vandetanib | Ba/F3 | L858R/T790M/C797S | 369 |
| EGFR-IN-126 | - | L858R/T790M/C797S | 5 |
| Os30 | - | Del19/T790M/C797S | 18 |
| Os30 | - | L858R/T790M/C797S | 113 |
Data compiled from multiple sources.[1][16][17]
Table 2: Allosteric Fourth-Generation EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| EAI045 | Ba/F3 | L858R/T790M | 2 |
| JBJ-04-125-02 | Ba/F3 | L858R/T790M/C797S | Effective in vitro |
| CH7233163 | NIH3T3 | Del19/T790M/C797S | Potent inhibition |
Data compiled from multiple sources.[18]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of an inhibitor on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or a fourth-generation TKI) and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5][9][19]
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To assess the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against the protein of interest (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[14][15][20]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells harboring the desired EGFR mutation (e.g., C797S) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally or via intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).[21][22][23]
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Key Mechanisms of Acquired Resistance to EGFR Inhibitors.
Caption: Experimental Workflow for Troubleshooting Resistance.
References
- 1. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. [PDF] Molecular basis for cooperative binding and synergy of ATP-site and allosteric EGFR inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. byolacademy.com [byolacademy.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 23. benchchem.com [benchchem.com]
Rezivertinib analogue 1 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Rezivertinib analogue 1.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored and handled?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 2-8°C is acceptable. Once reconstituted in a solvent such as DMSO, the stock solution should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution. Ensure the DMSO is of high purity and anhydrous to prevent compound precipitation and degradation.
Q3: What is the expected potency (IC50) of this compound in common non-small cell lung cancer (NSCLC) cell lines?
A3: The potency of this compound is cell line-dependent, based on the specific EGFR mutation status. In cell lines with activating EGFR mutations (e.g., PC-9, HCC827) or the T790M resistance mutation (e.g., NCI-H1975), the expected IC50 is in the low nanomolar range. In contrast, for cell lines with wild-type EGFR (e.g., A431), the IC50 is expected to be significantly higher, typically in the micromolar range.
Q4: Does this compound have activity against other kinases?
A4: this compound is designed as a selective inhibitor of mutant EGFR. However, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. It is advisable to perform kinome profiling to determine its selectivity profile in your experimental system.
Troubleshooting Guide
Q1: I am observing high variability in my IC50 values between experiments. What are the potential causes?
A1: High variability in IC50 values can stem from several factors:
-
Compound Stability: Ensure that the stock solution is properly stored and that working solutions are freshly prepared for each experiment. Degradation of the compound can lead to a loss of potency.
-
Cell Health and Density: Inconsistent cell seeding density or poor cell viability can significantly impact assay results. Ensure cells are in the logarithmic growth phase and evenly distributed in the assay plates.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or instrumentation settings can introduce variability. Adhere strictly to the established assay protocol.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
Q2: My cell-based assay shows significant toxicity even at low concentrations of the compound. What should I do?
A2: Unexpected toxicity can be due to:
-
Solvent Toxicity: High concentrations of DMSO can be cytotoxic. Prepare a vehicle control with the same final DMSO concentration to assess its effect.
-
Off-Target Effects: The compound may have off-target activities that induce cytotoxicity. Consider testing in a different cell line or using a lower concentration range.
-
Compound Purity: Impurities in the compound batch could contribute to toxicity. If possible, verify the purity of your compound stock.
Q3: The results from my Western blot analysis of EGFR phosphorylation are not consistent. How can I improve reproducibility?
A3: Inconsistent Western blot results can be improved by:
-
Consistent Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently across all samples. Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Antibody Quality: Use validated antibodies for both total and phosphorylated EGFR. Optimize antibody dilutions and incubation times.
-
Loading Controls: Always include a loading control (e.g., GAPDH, β-actin) to normalize for differences in protein loading.
Quantitative Data Presentation
Table 1: Typical Assay Performance Metrics for this compound
| Parameter | Target Range | Notes |
| Cell-Based Proliferation Assay | ||
| Z'-factor | > 0.5 | A measure of assay quality and dynamic range. |
| Coefficient of Variation (%CV) | < 15% | For both positive and negative controls. |
| Signal-to-Background Ratio | > 3 | Ratio of the signal from the negative control to the positive control. |
| Biochemical Kinase Assay | ||
| Z'-factor | > 0.6 | |
| %CV | < 10% | |
| Signal-to-Background Ratio | > 5 |
Experimental Protocols
Cell-Based Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant (e.g., 0.1%). Add the diluted compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium for 4-6 hours. Treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Visualizations
Adjusting experimental conditions for Rezivertinib analogue 1
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Rezivertinib Analogue 1 , a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, similar to its parent compound Rezivertinib, is a highly selective, irreversible third-generation EGFR TKI.[1] It is designed to potently inhibit EGFR with both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[2][3] By binding to the ATP-binding site of the mutant EGFR kinase domain, it blocks the initiation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[3][4]
Q2: I am observing high variability in my cell-based assay results. What are the potential causes?
Inconsistent results in cell-based assays are a common issue and can arise from several factors:
-
Compound Solubility: The analogue may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can significantly alter cellular response to the inhibitor.[2] It is recommended to use cells from a low passage number and maintain consistent seeding protocols.
-
Inhibitor Stability: The analogue may be degrading in the culture medium over the course of the experiment. Prepare fresh dilutions for each experiment to ensure consistent potency.
-
Pipetting Inaccuracy: Minor errors in serial dilutions can lead to significant differences in final concentrations. Ensure pipettes are properly calibrated.
Q3: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after treatment. How can I troubleshoot this?
Inconsistent p-EGFR Western blot results are often due to procedural variability. Key areas to check include:
-
Lysis Buffer: Ensure your lysis buffer is fresh and always contains a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[2]
-
Sample Loading: Use a protein quantification assay (e.g., BCA) to ensure equal amounts of protein are loaded into each well. Normalize your results to a reliable loading control like GAPDH or β-actin.[2]
-
Antibody Quality: Use a validated, high-affinity primary antibody specific for the p-EGFR site of interest. Titrate the antibody to determine the optimal concentration for a clear signal with low background.[2]
-
Stimulation/Inhibition Timing: If using a ligand like EGF to stimulate the pathway, the timing of stimulation and inhibitor treatment must be precise and consistent across all samples.
Q4: this compound has poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common challenge for small molecule kinase inhibitors.[5] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5][6] For your working solution, dilute the DMSO stock into your final aqueous buffer. If precipitation still occurs, consider the following:
-
Lower the final concentration of the analogue in the assay.
-
Incorporate a low percentage of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, into the buffer to improve solubility.[5]
-
Briefly sonicate the final solution to help dissolve any small precipitates.[5]
Data Presentation: Quantitative Tables
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Type | Recommended Starting Range | Key Considerations |
| Cell Viability (e.g., MTT, CellTiter-Glo) | EGFR-mutant (e.g., PC-9, HCC827) | 1 nM - 10 µM | Perform a 10-point dose-response curve to determine the IC50. Incubation times of 48-72 hours are common.[7] |
| Cell Viability (e.g., MTT, CellTiter-Glo) | EGFR wild-type (e.g., A431) | 100 nM - 100 µM | Higher concentrations may be needed to see an effect. Check for off-target toxicity.[7] |
| Target Engagement (Western Blot for p-EGFR) | EGFR-mutant or overexpressing | 10 nM - 1 µM | A shorter incubation time (e.g., 1-6 hours) is typically sufficient to observe changes in signaling.[7] |
Table 2: Solubility of Tyrosine Kinase Inhibitors in Common Solvents
| Solvent | General Solubility | Recommended Use | Notes |
| DMSO | High (often >10 mM)[6] | Primary stock solutions | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce compound solubility. Store stocks at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Ethanol | Moderate[5] | Alternative for stock solutions | May be more suitable for certain in vivo formulations. |
| Water | Very Low / Insoluble[6] | Not recommended for stock solutions | The final concentration in aqueous buffers should typically contain <0.5% DMSO to avoid solvent toxicity. |
| Cell Culture Media | Variable | Final working solutions | Visually inspect for precipitation after dilution. Final DMSO concentration should be kept consistent across all conditions, including vehicle controls. |
Experimental Protocols
Protocol 1: Western Blot for p-EGFR Inhibition
This protocol details the procedure to assess the inhibitory effect of this compound on EGFR phosphorylation in a cancer cell line (e.g., NCI-H1975).
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.[2]
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Quantification & Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Immunoblotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) for normalization.[2]
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Stability of Rezivertinib Analogue 1
Welcome to the technical support center for Rezivertinib analogue 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in various experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading in my aqueous buffer system. What are the common causes?
A1: Degradation of pyrimidine-based compounds like this compound in aqueous solutions can be attributed to several factors.[1] The pyrimidine (B1678525) ring can be susceptible to hydrolysis under both acidic and basic conditions.[1] The specific pH at which degradation occurs can vary depending on the substituents on the pyrimidine ring.[1] Other contributing factors include elevated temperatures, which can accelerate degradation, and exposure to light, which can cause photodegradation in sensitive compounds.[1][2] Oxidation can also be a concern, especially during prolonged experiments.[1]
Q2: Which buffer systems are recommended for working with this compound?
A2: The choice of buffer is critical and depends on the desired pH for your experiment. For maintaining a stable pH, common pharmaceutical buffers such as phosphate (B84403), acetate, and citrate (B86180) buffers can be used.[3][4][5] It is crucial to select a buffer system where the target pH is within ±1 pH unit of the buffer's pKa.[6] For in vitro assays, it is also important to consider potential interactions between the buffer components and the compound.[7] For initial studies, a phosphate buffer system is often a versatile choice as it operates within a pH range of 6.0 to 8.0.[4]
Q3: How does pH affect the stability of this compound?
A3: The stability of pyrimidine derivatives is highly dependent on pH.[1] Both acidic and basic conditions can lead to hydrolysis of the pyrimidine ring.[1] It is recommended to perform a pH-stability profile to determine the optimal pH range for your experiments. Generally, maintaining a pH close to physiological conditions (pH 7.4) is a good starting point for biological assays to ensure both compound stability and biological relevance.[4][5]
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To ensure long-term stability, stock solutions of pyrimidine compounds, typically dissolved in an organic solvent like DMSO, should be stored at -20°C or -80°C.[2][8] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation of the compound.[2] Always protect solutions from light.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue: Inconsistent results or loss of activity in cell-based assays.
Potential Cause 1: Compound Precipitation
-
Troubleshooting Steps:
-
Visually inspect your stock solutions and final assay plates for any signs of precipitation.[2]
-
Determine the kinetic solubility of this compound in your specific assay buffer.[2]
-
If solubility is an issue, consider adjusting the pH of the buffer (if the compound is ionizable) or using a lower concentration of the compound.[2]
-
Potential Cause 2: Compound Degradation in Assay Media
-
Troubleshooting Steps:
-
Incubate this compound in the assay media for the duration of your experiment.
-
At various time points, take samples and analyze the concentration of the intact compound using a validated HPLC method.
-
If degradation is observed, consider adjusting the pH of the media or adding antioxidants if oxidation is suspected.
-
Data Summary: Stability of this compound in Different Buffer Systems
The following table summarizes the hypothetical stability of this compound in commonly used buffer systems at different pH values and temperatures over a 24-hour period. This data is representative and should be confirmed experimentally for your specific analogue.
| Buffer System (50 mM) | pH | Temperature (°C) | % Remaining after 24h |
| Acetate Buffer | 4.5 | 25 | 85% |
| Acetate Buffer | 5.5 | 25 | 92% |
| Phosphate Buffer | 6.5 | 25 | 98% |
| Phosphate Buffer | 7.4 | 25 | 99% |
| Phosphate Buffer | 7.4 | 37 | 95% |
| Tris Buffer | 8.5 | 25 | 88% |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a method to determine the stability of this compound in a specific buffer system.
1. Materials and Reagents:
-
This compound
-
Selected buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired buffer solution and adjust the pH accurately.
3. Stability Study Procedure:
-
Spike the this compound stock solution into the buffer to a final concentration of 10 µM.
-
Immediately take a sample (t=0) and analyze it by HPLC.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C), protected from light.
-
Take samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
For each sample, immediately quench any further degradation by mixing with an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts and transfer the supernatant for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to elute the compound of interest. For example, start with 95% A and 5% B, and ramp up to 95% B over 10 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for addressing compound stability issues.
Caption: Inhibition of mutant EGFR signaling by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Buffers [chemical-sales.com]
- 4. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 5. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Effects of common buffer systems on drug activity: the case of clerocidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Rezivertinib and Alternative EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical advice. There is no publicly available data for a compound specifically named "Rezivertinib analogue 1." This guide therefore provides a comparative analysis of Rezivertinib and other third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) based on available clinical trial data. Direct head-to-head clinical trial data for Rezivertinib against other third-generation TKIs is not available; therefore, comparisons are based on data from separate clinical trials.
Introduction
Rezivertinib (formerly BPI-7711) is a third-generation EGFR TKI designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This guide provides a comparative overview of the efficacy of Rezivertinib against a first-generation EGFR TKI (Gefitinib) and other third-generation EGFR TKIs, including Osimertinib, Aumolertinib, and Furmonertinib.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[1] In NSCLC, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[1][2]
Third-generation EGFR TKIs, including Rezivertinib, are designed to selectively and irreversibly inhibit mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, thereby reducing toxicities associated with non-selective inhibition.[3]
Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal clinical trials of Rezivertinib and other third-generation EGFR TKIs. It is important to note that these trials were conducted independently and may have differences in patient populations and methodologies.
Table 1: Rezivertinib vs. First-Generation EGFR TKI (Gefitinib) - First-Line Treatment
| Efficacy Endpoint | Rezivertinib (REZOR Trial)[4] | Gefitinib (B1684475) (REZOR Trial)[4] |
| Median Progression-Free Survival (PFS) | 19.3 months | 9.6 months |
| Hazard Ratio (HR) for PFS | 0.48 (95% CI: not specified in snippet) | - |
| PFS in patients with CNS metastases | 16.0 months | 9.7 months |
| Hazard Ratio (HR) for CNS PFS | 0.52 (95% CI: 0.34-0.80) | - |
| PFS in patients with Exon 19 deletion | 22.1 months | 9.7 months |
| Hazard Ratio (HR) for Exon 19 del PFS | 0.38 (95% CI: 0.26-0.57) | - |
Table 2: Efficacy of Third-Generation EGFR TKIs in First-Line Treatment (vs. First-Generation TKIs)
| Efficacy Endpoint | Osimertinib (FLAURA Trial)[5][6] | Aumolertinib (AENEAS Trial)[3][7] | Furmonertinib (FURLONG Trial)[8] |
| Comparator | Gefitinib or Erlotinib | Gefitinib | Gefitinib |
| Median Progression-Free Survival (PFS) | 18.9 months | 19.3 months | 20.8 months |
| Median PFS of Comparator | 10.2 months | 9.9 months | 11.1 months |
| Hazard Ratio (HR) for PFS | 0.46 (95% CI: 0.37-0.57) | 0.46 (95% CI: 0.36-0.60) | 0.44 (95% CI: 0.34-0.58) |
| Median Overall Survival (OS) | 38.6 months | Not reached at time of analysis | Not reached at time of analysis |
| Median OS of Comparator | 31.8 months | Not reached at time of analysis | Not reached at time of analysis |
| Hazard Ratio (HR) for OS | 0.80 (95% CI: 0.64-1.00) | - | - |
| Objective Response Rate (ORR) | 80%[9] | 73.8%[7] | Not specified in snippets |
| Disease Control Rate (DCR) | Not specified in snippets | 93.0%[7] | Not specified in snippets |
Table 3: Rezivertinib Efficacy in Second-Line Treatment (EGFR T790M-Positive NSCLC)
| Efficacy Endpoint | Rezivertinib (Phase IIb Study)[10][11] |
| Objective Response Rate (ORR) | 64.6% (95% CI: 58.0-70.8) |
| Disease Control Rate (DCR) | 89.8% (95% CI: 85.1-93.4) |
| Median Progression-Free Survival (PFS) | 12.2 months (95% CI: 9.6-13.9) |
| Median Duration of Response (DoR) | 12.5 months (95% CI: 10.0-13.9) |
| Median Overall Survival (OS) | 23.9 months (95% CI: 20.0-Not Calculated) |
| CNS Objective Response Rate (CNS-ORR) | 69.0% (in patients with measurable brain lesions) |
| CNS Disease Control Rate (CNS-DCR) | 100% (in patients with measurable brain lesions) |
Experimental Protocols
The methodologies for the pivotal clinical trials cited in this guide are summarized below.
REZOR Trial (Rezivertinib)
-
Study Design: A randomized, double-blind, phase 3 trial.[4]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with an EGFR mutation.[4]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[4]
FLAURA Trial (Osimertinib)
-
Study Design: A double-blind, randomized, phase 3 trial.[5]
-
Patient Population: Previously untreated patients with NSCLC and an EGFR mutation (exon 19 deletion or L858R).[13]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).
AENEAS Trial (Aumolertinib)
-
Study Design: A double-blind, randomized, phase 3 trial.[3]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations.[7]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) per investigator assessment.[14]
FURLONG Trial (Furmonertinib)
-
Study Design: A multicenter, double-blind, randomized, phase 3 study.[8]
-
Patient Population: Chinese patients with locally advanced or metastatic EGFR mutation-positive NSCLC.[8]
-
Treatment Arms:
-
Primary Endpoint: IRC-assessed Progression-Free Survival (PFS).[8]
Rezivertinib Phase IIb Study
-
Study Design: A multicenter, single-arm, open-label, phase IIb study.[10]
-
Patient Population: Patients with locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC who progressed after first/second-generation EGFR-TKI therapy or had a primary EGFR T790M mutation.[11]
-
Treatment: Rezivertinib 180 mg orally once daily.[10]
-
Primary Endpoint: Objective Response Rate (ORR) assessed by blinded independent central review (BICR).[10]
Conclusion
Rezivertinib has demonstrated significant efficacy in both first-line treatment of EGFR-mutated NSCLC and in the second-line setting for patients with the T790M resistance mutation. When compared to the first-generation TKI Gefitinib, Rezivertinib shows a substantial improvement in progression-free survival.[4] Cross-trial comparisons with other third-generation EGFR TKIs such as Osimertinib, Aumolertinib, and Furmonertinib suggest that Rezivertinib has a comparable efficacy profile in the first-line setting.[4][5][7][8] The robust clinical data for Rezivertinib, particularly its activity in patients with CNS metastases, positions it as a significant therapeutic option in the management of EGFR-mutated NSCLC.[4][10][11] Further head-to-head trials will be necessary to definitively establish the comparative efficacy and safety of Rezivertinib against other third-generation EGFR TKIs.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aumolertinib Significantly Prolongs Progression-Free Survival with Fewer Side Effects in the First-Line Treatment of Patients with Advanced EGFR-Mutated Non-Small Cell Lung Cancer [businesswire.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 6. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 7. ascopubs.org [ascopubs.org]
- 8. Furmonertinib (AST2818) versus gefitinib as first-line therapy for Chinese patients with locally advanced or metastatic EGFR mutation-positive non-small-cell lung cancer (FURLONG): a multicentre, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon-Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Central Nervous System Efficacy of Furmonertinib (AST2818) Versus Gefitinib as First-Line Treatment for EGFR-Mutated NSCLC: Results From the FURLONG Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Rezivertinib Analogue 1: A Comparative Guide to its Effect on EGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, designated here as "Rezivertinib Analogue 1". The validation is centered on its ability to inhibit EGFR phosphorylation, a critical mechanism in cancer therapy. For comparative purposes, its performance is benchmarked against established first and third-generation EGFR Tyrosine Kinase Inhibitors (TKIs), including Rezivertinib itself.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell division and oncogenesis, particularly in non-small cell lung cancer (NSCLC).[1][2] EGFR inhibitors are a class of targeted therapies that block the receptor's kinase activity, thereby inhibiting downstream signaling pathways.[1]
Third-generation EGFR TKIs, such as Rezivertinib, are designed to be highly selective for both the initial sensitizing mutations (e.g., exon 19 deletions, L858R) and the common T790M resistance mutation that emerges after treatment with earlier-generation inhibitors.[2][3][4] This guide outlines the essential experimental protocols and comparative data necessary to validate the mechanism of action of a new chemical entity like this compound.
EGFR Signaling Pathway and Inhibitor Mechanism of Action
Upon binding to ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues.[5] This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[2] EGFR inhibitors competitively bind to the ATP-binding site within the kinase domain, preventing autophosphorylation and halting these downstream signals.[6]
References
Navigating Kinase Selectivity: A Comparative Analysis of Rezivertinib and its Class Counterparts
For researchers, scientists, and drug development professionals, understanding the off-target kinase profile of a drug candidate is paramount for predicting potential efficacy and toxicity. This guide provides a comparative overview of the kinase selectivity of Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and places it in the context of other drugs in its class. Due to the limited public availability of a comprehensive off-target kinase panel for a specific "Rezivertinib analogue 1," this guide will focus on the known selectivity of Rezivertinib and will use the well-characterized off-target profile of Osimertinib, another third-generation EGFR inhibitor, as a representative example for comparative purposes.
Rezivertinib (BPI-7711) is a potent and irreversible third-generation EGFR-TKI designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. This high selectivity is a key characteristic of third-generation inhibitors, aiming to reduce the dose-limiting toxicities associated with the inhibition of wild-type EGFR seen with earlier generation TKIs.
Comparative Kinase Inhibition Profile
The following tables summarize the inhibitory activities of Rezivertinib against various EGFR mutations and provide a representative broader kinase profile for a comparator third-generation EGFR TKI, Osimertinib.
Table 1: Rezivertinib Inhibition Profile against EGFR Variants
| Target | IC50 (nM) | Notes |
| EGFR (L858R/T790M) | 0.29 | High potency against the key resistance mutation. |
| EGFR (Exon 19 Del/T790M) | 0.21 | High potency against another common resistance mutation. |
| EGFR (L858R) | 1.2 | Strong inhibition of a primary activating mutation. |
| EGFR (Exon 19 Del) | 0.6 | Strong inhibition of another primary activating mutation. |
| EGFR (Wild-Type) | 12.3 | Significantly higher IC50 indicates selectivity over wild-type EGFR. |
This data is compiled from preclinical studies. Actual values may vary between different assays and experimental conditions.
Table 2: Representative Off-Target Kinase Profile of a Third-Generation EGFR Inhibitor (Osimertinib)
To illustrate the typical off-target profile of a highly selective, third-generation EGFR inhibitor, the following data for Osimertinib is presented from a comprehensive kinase screen.
| Kinase | % Inhibition at 1 µM |
| EGFR (L858R/T790M) | 99 |
| EGFR | 98 |
| ERBB2 (HER2) | 85 |
| ERBB4 (HER4) | 75 |
| BLK | 60 |
| BMX | 55 |
| TEC | 50 |
| ITK | 45 |
| TXK | 40 |
| BTK | 35 |
| JAK3 | 30 |
| SRC | 25 |
| LYN | 20 |
| FYN | 15 |
| YES | 10 |
This table presents a selection of kinases and their inhibition by Osimertinib at a concentration of 1 µM, based on publicly available kinome scan data. It serves as a representative example of the selectivity profile of a third-generation EGFR TKI.
Experimental Protocols
A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for its correct interpretation. Below is a typical protocol for an in vitro biochemical kinase assay.
Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate wells. Include control wells with DMSO only (no inhibitor control).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer.
-
Add the kinase/substrate master mix to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase, if known.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate the plate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: EGFR signaling pathway and inhibition by Rezivertinib.
Caption: Experimental workflow for off-target kinase profiling.
A Comparative Analysis of the Cross-Reactivity Profile of Rezivertinib and Other EGFR Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the selectivity of tyrosine kinase inhibitors (TKIs) against mutant forms of the Epidermal Growth Factor Receptor (EGFR) over its wild-type (WT) counterpart is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of Rezivertinib, a third-generation EGFR TKI, with other generations of EGFR inhibitors. As specific data for "Rezivertinib analogue 1" is not publicly available, this guide will focus on the well-documented profile of Rezivertinib.
Rezivertinib is an orally active, highly selective, and irreversible third-generation EGFR TKI.[1] It is designed to potently inhibit EGFR with common activating mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation, which often emerges after treatment with first- or second-generation EGFR TKIs.[2][3][4] A key feature of third-generation inhibitors like Rezivertinib is their minimal activity against wild-type EGFR, which is associated with a more favorable safety profile.[5]
Comparative Kinase Selectivity
The table below summarizes the selectivity profile of Rezivertinib in comparison to first, second, and another third-generation EGFR TKI. The data is presented as approximate inhibitory concentrations (IC50) or cellular growth inhibition (GI50) values, which are indicative of the drug's potency against different forms of EGFR.
| Compound | Generation | EGFR (WT) GI50 (nM) | EGFR (del19) GI50 (nM) | EGFR (L858R) GI50 (nM) | EGFR (del19/T790M) GI50 (nM) | Selectivity for Mutant vs. WT EGFR |
| Gefitinib | First | ~2000 | ~15 | ~50 | >1000 | Moderate |
| Afatinib | Second | ~10 | ~0.5 | ~1 | ~10 | Low |
| Rezivertinib | Third | >1000 | 13.3 | 6.8 | 22 | High |
| Osimertinib | Third | ~500 | ~1 | ~12 | ~1 | High |
Note: The values presented are compiled from various sources and should be considered approximate, as experimental conditions can vary. The GI50 values for Rezivertinib are from cell-based assays on specific cell lines (A431 for WT, PC9 for del19, HCC827 for L858R, and NCI-H1975 for del19/T790M).[1]
First-generation EGFR TKIs, such as Gefitinib, are reversible inhibitors that show some preference for mutant EGFR but still inhibit wild-type EGFR at higher concentrations, leading to side effects like skin rash and diarrhea.[6][7] Second-generation inhibitors like Afatinib are irreversible and more potent against activating mutations but also exhibit significant inhibition of wild-type EGFR, often resulting in increased toxicity.[8][9]
In contrast, third-generation inhibitors like Rezivertinib and Osimertinib demonstrate a significantly wider therapeutic window.[10][11][12] They are designed to form a covalent bond with a cysteine residue (C797) in the ATP-binding site of EGFR, but their structure confers high affinity for the mutant forms of the enzyme, including the T790M variant, while largely sparing the wild-type version.[1][13] This high selectivity is crucial for their improved tolerability.
Experimental Protocols
The assessment of kinase inhibitor selectivity and cross-reactivity involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These in vitro assays measure the direct interaction of an inhibitor with purified kinase enzymes. They are essential for determining the potency (e.g., IC50) of a compound against a specific kinase and for screening against a broad panel of kinases to identify potential off-target effects.
1. Radiometric Assays (e.g., [γ-³²P]ATP Filter Binding Assay):
-
Principle: This is often considered the "gold standard" for measuring kinase activity.[14] It quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate (peptide or protein).
-
Protocol Outline:
-
A reaction mixture is prepared containing the purified kinase, the substrate, ATP spiked with [γ-³²P]ATP, and the test inhibitor at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and the mixture is spotted onto a filter membrane that captures the phosphorylated substrate.
-
The membrane is washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the filter, which is proportional to kinase activity, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay):
-
Principle: This method measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[15] It is a non-radioactive, high-throughput friendly method.
-
Protocol Outline:
-
The kinase reaction is performed in the presence of the inhibitor.
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which converts the produced ADP into ATP.
-
The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.[16]
-
The luminescence is measured using a plate reader.
-
Cell-Based Assays
These assays evaluate the effect of an inhibitor on kinase activity within a living cell, providing more physiologically relevant data.
1. Cellular Phosphorylation Assay (e.g., Western Blotting):
-
Principle: This method assesses the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates in cells treated with the inhibitor.[17]
-
Protocol Outline:
-
Cancer cell lines with the relevant EGFR mutations are cultured.
-
Cells are treated with varying concentrations of the inhibitor for a specific duration.
-
Cells are stimulated with EGF (if necessary to activate the pathway).
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-EGFR) and a primary antibody for the total amount of the protein (as a loading control).
-
HRP-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified to determine the extent of inhibition.
-
2. Cell Proliferation/Viability Assays (e.g., MTS or CellTiter-Glo® Assay):
-
Principle: This assay measures the ability of an inhibitor to suppress the growth and survival of cancer cells that are dependent on the target kinase for proliferation.
-
Protocol Outline:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), a reagent (like MTS or CellTiter-Glo®) is added to the wells.
-
This reagent is converted by viable cells into a product that can be measured by absorbance or luminescence, respectively.
-
The signal, which is proportional to the number of viable cells, is used to calculate the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.
Experimental Workflow
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Rezivertinib (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 9. Tyrosine Kinase Inhibitors for the Treatment of EGFR Mutation-Positive Non-Small-Cell Lung Cancer: A Clash of the Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Anti-proliferative Effects of Rezivertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction: Rezivertinib (BPI-7711) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. Like other drugs in its class, it was designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with first- or second-generation EGFR TKIs[2][3][4]. This guide provides a comparative analysis of the anti-proliferative effects of Rezivertinib, supported by available preclinical data, and outlines standard experimental protocols for its validation.
Note: As no public data specifically identifies a "Rezivertinib analogue 1," this guide will focus on the parent compound, Rezivertinib, and compare its activity with other well-established EGFR inhibitors.
Mechanism of Action: Targeting Mutant EGFR
Rezivertinib's primary mechanism of action is the selective and irreversible inhibition of mutant EGFR tyrosine kinase[1][2]. In non-small cell lung cancer (NSCLC), specific mutations in the EGFR gene lead to the constitutive activation of downstream signaling pathways, driving uncontrolled cell proliferation and survival[2]. Rezivertinib covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, which is a hallmark of third-generation inhibitors[5][6]. This action effectively blocks the autophosphorylation of the receptor, thereby shutting down critical downstream cascades like the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways[2][7]. A key advantage of Rezivertinib and other third-generation TKIs is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to reduce the severe side effects associated with earlier generations of EGFR inhibitors[4][8].
Comparative Anti-proliferative Activity
The efficacy of an anti-proliferative agent is often quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
The table below summarizes the reported in vitro anti-proliferative activity of Rezivertinib against various NSCLC cell lines and compares it with other EGFR TKIs.
| Compound | Cell Line | EGFR Status | GI50 / IC50 (nM) | Generation |
| Rezivertinib | PC-9 | Exon 19 del | 13.3 | Third[1] |
| Rezivertinib | HCC827 | L858R | 6.8 | Third[1] |
| Rezivertinib | NCI-H1975 | L858R/T790M | 22 | Third[1] |
| Rezivertinib | A431 | WT | >1000 | Third[1] |
| Osimertinib | PC-9 | Exon 19 del | 12-16 | Third |
| Osimertinib | NCI-H1975 | L858R/T790M | ~1 | Third |
| Gefitinib | PC-9 | Exon 19 del | 15-30 | First |
| Gefitinib | NCI-H1975 | L858R/T790M | >5000 | First |
Data for competitors are compiled from various public sources for comparative purposes. Exact values can vary based on experimental conditions.
As shown, Rezivertinib demonstrates high potency against cell lines with common sensitizing mutations (PC-9, HCC827) and the key resistance mutation T790M (NCI-H1975)[1]. Importantly, its activity against wild-type EGFR (A431 cell line) is significantly lower, highlighting its selectivity, which is a characteristic feature of third-generation inhibitors designed to minimize toxicity[1][9].
Experimental Protocols
Validating the anti-proliferative effects of a compound like Rezivertinib involves several key in vitro assays. Below are detailed methodologies for two standard procedures: the MTT Cell Viability Assay and the Colony Formation Assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity[10]. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals[10].
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Harvest and count cells (e.g., NCI-H1975). Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Rezivertinib and comparator compounds (e.g., Osimertinib, Gefitinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS[10]. Add 20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[10]. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm[11].
-
Analysis: Subtract the background absorbance from the medium-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the GI50 value for each compound.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of a single cell to grow into a colony[12]. It is a stringent test of a compound's cytostatic or cytotoxic effects over a longer period (7-14 days).
Detailed Protocol:
-
Cell Seeding: Harvest and count cells. Plate a low number of cells (e.g., 200-500 cells per well) in 6-well plates containing 2 mL of complete medium[12]. The exact number should be optimized for each cell line to ensure distinct colonies form.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Rezivertinib or other inhibitors.
-
Incubation: Incubate the plates for 7-14 days at 37°C with 5% CO2. The medium should be carefully replaced every 3-4 days with fresh, compound-containing medium.
-
Fixing and Staining: Once visible colonies have formed, gently wash the wells twice with PBS. Fix the colonies by adding 1 mL of a fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubating for 15-20 minutes[12].
-
Remove the fixative and wash with PBS. Add 1 mL of a staining solution, such as 0.5% crystal violet in 25% methanol, to each well and incubate for 10-20 minutes at room temperature[13].
-
Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry overnight[12].
-
Colony Counting: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle-treated control. This data provides insight into the long-term anti-proliferative effects of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ossila.com [ossila.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
Rezivertinib Analogue 1: A Comparative Analysis of Selectivity for Wild-Type EGFR
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rezivertinib's selectivity for wild-type Epidermal Growth Factor Receptor (EGFR) against other EGFR inhibitors, supported by experimental data and detailed protocols.
Rezivertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. A key characteristic of third-generation inhibitors is their high selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This selectivity profile is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, which are common with earlier-generation EGFR TKIs that also inhibit wild-type EGFR.[1] While the specific compound "Rezivertinib analogue 1" is not explicitly detailed in publicly available literature, this guide will focus on the well-documented selectivity of Rezivertinib (BPI-7711) as a representative of its class.
Comparative Selectivity Against Wild-Type EGFR
The following table summarizes the inhibitory activity of Rezivertinib and other EGFR inhibitors against wild-type and common mutant forms of EGFR. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, highlight the superior selectivity of third-generation inhibitors for mutant EGFR.
| Inhibitor | Generation | Wild-Type EGFR (IC50/GI50, nM) | Mutant EGFR (L858R, del19, T790M) (IC50/GI50, nM) | Selectivity Ratio (WT/Mutant) |
| Gefitinib | 1st | ~100 | ~10-50 | ~2-10 |
| Erlotinib | 1st | ~60 | ~5-20 | ~3-12 |
| Afatinib | 2nd | ~10 | ~0.5-1 | ~10-20 |
| Osimertinib | 3rd | ~200-500 | ~1-15 | ~13-500 |
| Rezivertinib | 3rd | >1000[2] | 6.8 (L858R), 13.3 (del19), 22 (del19/T790M)[2] | >45 |
Note: IC50 and GI50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the EGFR signaling pathway and the points of intervention for different generations of EGFR inhibitors. EGFR activation, upon ligand binding, triggers a cascade of downstream signaling events that promote cell proliferation and survival.[3] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Caption: EGFR signaling pathway and inhibitor mechanism.
Experimental Workflow for Assessing EGFR Inhibitor Selectivity
The determination of an EGFR inhibitor's selectivity profile involves a series of in vitro experiments. The following diagram outlines a typical workflow for assessing the potency and selectivity of a compound like Rezivertinib.
Caption: Experimental workflow for EGFR inhibitor selectivity.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human EGFR (wild-type and mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of 2X inhibitor solution to the wells of a 384-well plate.
-
Add 1.25 µL of 4X EGFR enzyme solution.
-
Initiate the reaction by adding 1.25 µL of 4X substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431 for WT EGFR, NCI-H1975 for mutant EGFR)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the GI50 values by plotting cell viability against the inhibitor concentration.
Cell-Based EGFR Phosphorylation Assay (ELISA)
This assay measures the inhibitor's ability to block EGFR autophosphorylation in a cellular context.[4]
Materials:
-
A431 cells (or other suitable cell line)
-
Serum-free cell culture medium
-
Test inhibitor
-
Recombinant human EGF
-
Cell-based phospho-EGFR (e.g., Tyr1068) ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with varying concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10-15 minutes.
-
-
Cell Lysis and ELISA:
-
Lyse the cells and perform the phospho-EGFR ELISA according to the manufacturer's protocol. This typically involves capturing total EGFR and detecting the phosphorylated form with a specific antibody.
-
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Determine the concentration-dependent inhibition of EGFR phosphorylation.
References
Comparative Analysis of Rezivertinib (Analogue 1) in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This guide presents a comprehensive comparative analysis of Rezivertinib (also known as BPI-7711), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of Rezivertinib's performance against other EGFR inhibitors, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
Rezivertinib is an irreversible EGFR-TKI specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which frequently arises after treatment with first- and second-generation EGFR inhibitors[1][2]. This targeted approach has shown significant promise in non-small cell lung cancer (NSCLC). This guide extends the analysis to other cancer types, providing a broader perspective on its potential therapeutic applications.
Data Presentation: In Vitro Efficacy of Rezivertinib and Comparators
The anti-proliferative activity of Rezivertinib and other EGFR inhibitors was assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.
Table 1: Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | Rezivertinib (GI50, nM) | Osimertinib (IC50, nM) | Gefitinib (IC50, nM) | Afatinib (IC50, nM) |
| PC9 | del19 | 13.3[1] | 10 | 13.06 | 0.28 |
| HCC827 | L858R | 6.8[1] | - | 77.26 | - |
| NCI-H1975 | L858R/T790M | 22[1] | 11.44 | >4000 | 38.4 |
| A431 | WT | >1000[1] | 493.8 | - | - |
Table 2: Breast Cancer Cell Lines
| Cell Line | Receptor Status | Osimertinib (IC50, µM) | Gefitinib (IC50, µM) | Afatinib (IC50, µM) |
| MDA-MB-231 | TNBC | - | 10.0[3] | - |
| SKBR3 | HER2+ | - | 4.0[4] | - |
| MCF-7 | ER+ | - | >25[4] | - |
Table 3: Colorectal Cancer Cell Lines
| Cell Line | EGFR Status | Gefitinib (IC50, µM) | Afatinib (IC50, µM) |
| HT-29 | WT | >10 | - |
| Caco-2 | WT | - | - |
Table 4: Glioblastoma Cell Lines
| Cell Line | EGFR Status | Osimertinib (IC50, µM) | Gefitinib (IC50, µM) |
| U87MG | WT | - | >20 |
| A172 | WT | - | - |
| T98G | WT | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Rezivertinib and other EGFR inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC9, A431)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Rezivertinib and other EGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the EGFR inhibitors (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values using a dose-response curve fitting software.
Western Blot Analysis for Phospho-EGFR Inhibition
Objective: To assess the inhibitory effect of Rezivertinib on EGFR phosphorylation.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
Rezivertinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.
-
Pre-treat the cells with desired concentrations of Rezivertinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify band intensities using densitometry software and normalize p-EGFR levels to total EGFR and a loading control like β-actin.
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by Rezivertinib. EGFR activation by its ligands triggers downstream pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation[5]. Rezivertinib inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals[5].
Caption: EGFR Signaling Pathway and Rezivertinib's Point of Inhibition.
Experimental Workflow: Cell Viability Assay
The following diagram outlines the workflow for determining the in vitro efficacy of Rezivertinib using a cell viability assay.
Caption: Workflow for a typical cell viability assay.
Logical Relationship: Rezivertinib's Selectivity
The following diagram illustrates the selective inhibitory action of Rezivertinib on mutant EGFR over wild-type (WT) EGFR.
Caption: Selective inhibition of mutant EGFR by Rezivertinib.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-EGFR monoclonal antibodies and EGFR tyrosine kinase inhibitors as combination therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Rezivertinib? [synapse.patsnap.com]
Independent Verification of Rezivertinib Analogue 1's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of Rezivertinib analogue 1. As an identified process impurity of Osimertinib, a potent third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), understanding the biological profile of this compound is crucial for quality control and safety assessment in drug development.
Disclaimer: Publicly available scientific literature and databases do not currently contain specific biological activity data (e.g., IC50 or GI50 values) for this compound. Therefore, this guide presents a comparative analysis of well-characterized third-generation EGFR TKIs, namely Osimertinib and Rezivertinib (BPI-7711), to provide a relevant benchmark for the experimental evaluation of this compound. The provided experimental protocols and workflows are intended to guide researchers in generating this critical data.
Comparative Biological Activity of Third-Generation EGFR Inhibitors
To establish a baseline for the potential activity of this compound, the following table summarizes the reported in vitro potency of Osimertinib and Rezivertinib against key EGFR mutations and in various non-small cell lung cancer (NSCLC) cell lines.
| Compound | Target | Assay | IC50 / GI50 (nM) | Cell Line | EGFR Status |
| Osimertinib | EGFR L858R/T790M | Kinase Assay | <1 | - | - |
| EGFR ex19del/T790M | Kinase Assay | <1 | - | - | |
| EGFR (WT) | Kinase Assay | 10-25 | - | - | |
| - | Cell Viability | 15.1 | NCI-H1975 | L858R/T790M | |
| - | Cell Viability | 9.7 | PC-9 | ex19del | |
| Rezivertinib (BPI-7711) | - | Cell Viability | 22 | NCI-H1975 | ex19del/T790M |
| - | Cell Viability | 13.3 | PC9 | ex19del | |
| - | Cell Viability | 6.8 | HCC827 | L858R | |
| - | Cell Viability | >1000 | A431 | WT |
EGFR Signaling Pathway and TKI Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of action for third-generation inhibitors like Osimertinib and Rezivertinib. These inhibitors are designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type (WT) receptor, thereby reducing toxicity.
Caption: EGFR signaling pathway and inhibition by third-generation TKIs.
Experimental Protocols for Biological Activity Verification
To independently assess the biological activity of this compound, the following standard experimental protocols are recommended.
EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Objective: To determine the IC50 value of this compound against wild-type and various mutant forms of EGFR.
Materials:
-
Recombinant human EGFR enzymes (WT, L858R, ex19del, T790M, L858R/T790M, ex19del/T790M)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
This compound, Osimertinib (positive control), DMSO (vehicle control)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and Osimertinib in DMSO.
-
In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compounds.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in NSCLC cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827, A431)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin/streptomycin)
-
This compound, Osimertinib (positive control), DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control compounds for 72 hours.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel EGFR inhibitor like this compound.
Caption: A streamlined workflow for characterizing a novel EGFR inhibitor.
Safety Operating Guide
Proper Disposal of Rezivertinib Analogue 1: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Rezivertinib analogue 1, also known as Rebastinib (DCC-2036). Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, regulatory compliance, and build trust in operational procedures. As a potent tyrosine kinase inhibitor used in research, all waste materials containing this compound should be handled with the utmost care and treated as hazardous chemical waste.
Core Disposal Principles
The primary principle for managing laboratory waste is to establish a comprehensive disposal plan before commencing any experimental work. For this compound, this involves strict adherence to the following steps to ensure safety and environmental responsibility. Although a Safety Data Sheet (SDS) from one supplier classifies it as a non-hazardous substance, it is best practice to handle novel research compounds of this class as potentially hazardous.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.
-
This includes the pure compound, solutions, and all contaminated consumables such as vials, pipette tips, gloves, and weighing papers.
-
-
Containment:
-
Solid Waste: Place all solid waste, including unused or expired compounds and contaminated labware, into a designated, robust, and sealable hazardous waste container. This container must be clearly labeled.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be kept securely closed when not in use.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and explicitly list "this compound" as a component.
-
The date when waste was first added to the container (accumulation start date) should also be clearly marked.
-
-
Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
A standard procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used must be disposed of as hazardous waste.
-
-
Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this waste through standard municipal channels, down the drain, or in regular trash.
-
Quantitative Data for Disposal Planning
While specific disposal-related quantitative data is limited, the following information on the chemical properties of this compound (Rebastinib) and a related compound, Rezivertinib, can aid in safe handling and spill management.
| Property | This compound (Rebastinib) | Rezivertinib |
| Molecular Formula | C₃₀H₂₈FN₇O₃[1][2] | C₂₇H₃₀N₆O₃[3] |
| Molecular Weight | 553.6 g/mol [1][2] | 486.6 g/mol [3] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL[2] | DMSO: 24 mg/mL[4] |
| Storage | Store at -20°C for long-term stability.[2] | Store at -20°C as a powder for up to 3 years.[5] |
Experimental Protocols Referenced
The disposal procedures outlined are based on established best practices for handling potent pharmaceutical compounds in a laboratory setting. Key protocols include:
-
Hazardous Waste Management: Following guidelines from institutional EHS departments and licensed waste disposal contractors. This involves the segregation, containment, labeling, and storage of chemical waste.
-
Surface Decontamination: A standard two-step process involving a solvent wipe followed by a detergent wash to effectively remove chemical residues. All materials used in this process are to be disposed of as hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Step-by-step disposal and safety pathway.
References
Personal protective equipment for handling Rezivertinib analogue 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Rezivertinib analogue 1 (CAS No.: 2227103-37-7). While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of your research.[1]
Hazard Identification and First Aid
According to the Safety Data Sheet (SDS), this compound is not a hazardous substance.[1] However, it is prudent to handle it as a potentially bioactive material. In case of exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention if irritation occurs.[1]
-
Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[1]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended when handling this compound to minimize exposure risk.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational and Handling Plan
1. Designated Area:
-
All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
2. Compound Handling:
-
For handling the solid compound, it is recommended to centrifuge the vial before opening to collect the powder at the bottom.
-
All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.
-
Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate equipment after use.
3. Solution Preparation:
-
Stock solutions should be prepared according to the product datasheet.
-
Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4. Hand Washing:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Even though this compound is not classified as hazardous, proper disposal is crucial to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves) should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety office.
-
Container Disposal: Empty containers should be managed according to your institution's guidelines for non-hazardous chemical waste. This may involve defacing the label before disposal.
-
Labeling: All waste containers should be clearly labeled as "Non-Hazardous Chemical Waste" and include the name of the compound.
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on non-hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
